Rauvotetraphylline A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGDPTFDPKCFEM-BKRWUIHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CO)\[C@@H]1C[C@H]2C3=C(C[C@@H]([C@H]1CO)N2C)C4=C(N3)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Rauvotetraphylline A?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[][2] The genus Rauvolfia is a rich source of diverse bioactive alkaloids, many of which exhibit interesting pharmacological properties, including antihypertensive, anticancer, and antimalarial activities.[2][3] This document provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, isolation, and reported biological activities.
Chemical Structure and Properties
This compound possesses a complex heterocyclic skeleton characteristic of monoterpene indole alkaloids. Its structure was elucidated through spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Chemical Structure:
Image Source: BOC Sciences[]
Physicochemical Data:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₃ | [] |
| Molecular Weight | 342.4 g/mol | [] |
| IUPAC Name | (1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.0²,¹⁰.0⁴,⁹]hexadeca-2(10),4(9),5,7-tetraen-7-ol | [] |
| CAS Number | 1422506-49-7 | [] |
| Appearance | Amorphous powder | [2] |
| Purity | >96% | [] |
| Predicted Boiling Point | 563.7 ± 50.0 °C | [] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [] |
| SMILES | CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O | [] |
| InChI | InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1 | [] |
Experimental Protocols
Isolation of this compound
This compound, along with its analogs Rauvotetraphyllines B-E, was first isolated from the aerial parts of Rauvolfia tetraphylla. The general procedure for its isolation is outlined below.[4][5]
General Experimental Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material and Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are subjected to extraction with 95% ethanol at room temperature.[4]
-
Concentration and Partitioning: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, containing the alkaloids, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.
-
Fractionation: The column is eluted with a gradient of chloroform and methanol to separate the components based on polarity.
-
Purification: Fractions containing this compound are further purified using repeated column chromatography, which may include Sephadex LH-20 and reverse-phase C18 silica gel, to yield the pure compound.[4]
Biological Activity
In Vitro Cytotoxicity Screening
This compound was evaluated for its cytotoxic activity against a panel of human cancer cell lines.[4]
Experimental Protocol:
The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tested human cancer cell lines included:
-
HL-60 (promyelocytic leukemia)
-
SMMC-7721 (hepatocellular carcinoma)
-
A-549 (lung adenocarcinoma)
-
MCF-7 (breast adenocarcinoma)
-
SW-480 (colon adenocarcinoma)
Results:
This compound was found to be inactive against all the tested cancer cell lines, with IC₅₀ values greater than 40 μM.[4]
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not yet been elucidated, indole alkaloids are known to interact with a variety of cellular targets and signaling cascades. Given the structural class of this compound, potential areas of investigation for its biological activity could include pathways commonly affected by other bioactive natural products.
Caption: Hypothetical signaling pathways potentially modulated by indole alkaloids.
Conclusion
This compound is a structurally defined monoterpenoid indole alkaloid from Rauvolfia tetraphylla. While initial in vitro studies did not demonstrate significant cytotoxic activity, the diverse biological roles of other alkaloids from this genus suggest that further investigation into the pharmacological properties of this compound is warranted. Future research could explore its effects on other cellular targets and signaling pathways to uncover its full therapeutic potential.
References
Unveiling Rauvotetraphylline A: A Technical Guide to its Discovery and Isolation from Rauvolfia tetraphylla
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Rauvotetraphylline A, a novel indole alkaloid derived from the plant Rauvolfia tetraphylla. This document details the experimental protocols for the extraction and purification of this compound, presents its key physicochemical and spectroscopic data, and discusses its initial cytotoxic activities against various cancer cell lines. The methodologies are presented to facilitate replication and further investigation into the therapeutic potential of this compound. Additionally, a hypothetical signaling pathway for its cytotoxic action is proposed based on the known mechanisms of related alkaloids from the Rauvolfia genus.
Introduction
The genus Rauvolfia has a rich history in traditional medicine and has been a prolific source of biologically active indole alkaloids, most notably the antihypertensive agent reserpine. Ongoing phytochemical investigations of this genus continue to yield novel compounds with potential therapeutic applications. In 2012, a research group led by Gao et al. reported the discovery of five new indole alkaloids, designated Rauvotetraphyllines A-E, from the aerial parts of Rauvolfia tetraphylla L. (Apocynaceae).[1][2] this compound, a sarpagine-type indole alkaloid, was identified among these novel compounds. This guide serves as a technical resource for researchers interested in the isolation and further development of this compound.
Physicochemical and Spectroscopic Data
This compound was isolated as a yellowish, amorphous powder.[3] Its molecular formula was determined to be C₂₀H₂₆N₂O₃ based on positive high-resolution electrospray ionization mass spectrometry (HRESIMS).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₃ | [3] |
| Molecular Weight | 342.43 g/mol | [3] |
| Appearance | Yellowish, amorphous powder | [3] |
| Optical Rotation | [α]¹⁵D +136.8 (c 0.20, MeOH) | [3] |
The structure of this compound was elucidated through extensive spectroscopic analysis, including UV, IR, and 1D and 2D NMR spectroscopy.[1][2]
Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 135.9 | |
| 3 | 54.1 | 4.49 (br s) |
| 5 | 55.4 | 3.53 (dd, J = 12.5, 4.5 Hz), 3.38 (m) |
| 6 | 35.1 | 2.51 (m), 2.19 (m) |
| 7 | 148.9 | |
| 8 | 111.4 | 6.62 (dd, J = 8.5, 2.0 Hz) |
| 9 | 146.9 | |
| 10 | 115.7 | 7.11 (d, J = 8.5 Hz) |
| 11 | 118.9 | 6.82 (d, J = 2.0 Hz) |
| 12 | 128.4 | |
| 13 | 140.2 | |
| 14 | 34.2 | 2.33 (m), 1.98 (m) |
| 15 | 38.6 | 2.89 (m) |
| 16 | 60.9 | 4.18 (m) |
| 17 | 65.4 | 4.25 (d, J = 5.5 Hz) |
| 18 | 13.1 | 1.16 (d, J = 6.3 Hz) |
| 19 | 125.9 | 5.51 (q, J = 6.3 Hz) |
| 20 | 138.5 | |
| 21 | 61.9 | 4.12 (s) |
| N(1)-H | 7.65 (s) | |
| N(4)-CH₃ | 43.0 | 2.78 (s) |
Data extracted from Gao et al., 2012.
Experimental Protocols
The following protocols are based on the methods described by Gao et al. for the isolation of this compound.[1][2]
Plant Material
The aerial parts of Rauvolfia tetraphylla were collected and identified. A voucher specimen should be deposited in a recognized herbarium for verification.
Extraction
-
Air-dry the aerial parts of R. tetraphylla and grind them into a fine powder.
-
Macerate the powdered plant material (7.5 kg) with 95% ethanol (3 x 50 L) at room temperature for 3 days for each extraction.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure to obtain a crude residue (approximately 400 g).
Isolation and Purification
The isolation of this compound involves a multi-step chromatographic process.
Diagram 1: Isolation Workflow for this compound
Caption: A flowchart illustrating the multi-step chromatographic procedure for the isolation of this compound.
-
Initial Fractionation (Silica Gel Chromatography):
-
Subject the crude residue (400 g) to column chromatography on a silica gel column (200-300 mesh).
-
Elute with a gradient of petroleum ether-acetone, followed by methanol, to yield six main fractions (A-F).
-
-
Secondary Fractionation (MCI Gel Chromatography):
-
Fraction D, containing the target compounds, is further subjected to column chromatography on MCI gel CHP 20P.
-
Elute with a gradient of methanol-water (e.g., 10% to 100% MeOH) to obtain subfractions.
-
-
Purification (Sephadex LH-20 and MPLC):
-
The subfraction containing this compound is further purified by column chromatography on Sephadex LH-20, eluting with methanol.
-
Final purification is achieved by medium-pressure liquid chromatography (MPLC) on a reversed-phase C18 column with a methanol-water gradient to yield pure this compound.
-
Biological Activity
Cytotoxicity
This compound, along with the other newly isolated rauvotetraphyllines, was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines using the MTT assay.[4]
Table 3: Cytotoxic Activity of this compound (IC₅₀ in μM)
| Cell Line | Cancer Type | IC₅₀ (μM) |
| HL-60 | Human Myeloid Leukemia | >40 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 |
| A-549 | Lung Cancer | >40 |
| MCF-7 | Breast Cancer | >40 |
| SW-480 | Colon Cancer | >40 |
Data from Gao et al., 2012.
The initial screening revealed that this compound did not exhibit significant cytotoxicity against these cell lines at the concentrations tested. However, it is important to note that other alkaloids from Rauvolfia species have demonstrated potent anticancer activities, suggesting that further investigation of this compound against other cancer cell lines or in combination with other agents may be warranted.
Hypothetical Signaling Pathway for Cytotoxicity
While specific studies on the signaling pathways modulated by this compound are not yet available, research on crude extracts and other alkaloids from Rauvolfia species suggests a potential mechanism of action involving the induction of apoptosis. For instance, extracts from Rauwolfia vomitoria have been shown to upregulate the DNA damage signaling pathway and modulate cell cycle genes.[2] Furthermore, extracts from R. tetraphylla are suggested to induce apoptosis through DNA breakage and by altering the expression of Bcl-2 and TGF.[5]
Based on these findings for related compounds, a hypothetical signaling pathway for the potential cytotoxic action of this compound is proposed below. This pathway is speculative and requires experimental validation.
Diagram 2: Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: A hypothetical pathway illustrating how this compound might induce apoptosis through DNA damage and modulation of the Bcl-2 family of proteins.
Conclusion and Future Directions
This compound represents a novel addition to the diverse family of sarpagine-type indole alkaloids from Rauvolfia tetraphylla. This guide has provided a detailed account of its isolation and initial characterization. While the preliminary cytotoxicity screening did not reveal potent activity, the rich pharmacological profile of related alkaloids suggests that the therapeutic potential of this compound should not be dismissed.
Future research should focus on:
-
Screening this compound against a broader panel of cancer cell lines and primary tumor cells.
-
Investigating its potential synergistic effects with known chemotherapeutic agents.
-
Elucidating its precise mechanism of action and validating the hypothetical signaling pathway proposed herein.
-
Exploring other potential biological activities, such as antimicrobial, anti-inflammatory, or neuropharmacological effects, which are common among Rauvolfia alkaloids.
The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers to embark on these future investigations, ultimately contributing to a better understanding of the therapeutic potential of this compound.
References
The Biosynthesis of Rauvotetraphylline A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A, a sarpagan-type monoterpenoid indole alkaloid (MIA) isolated from Rauvolfia tetraphylla, belongs to a class of compounds with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate structure. It includes quantitative data on related alkaloids, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic and regulatory networks.
Introduction
The genus Rauvolfia is a rich source of medicinally important MIAs, including the antiarrhythmic ajmaline and the antihypertensive reserpine. This compound is one of several sarpagan-type alkaloids isolated from Rauvolfia tetraphylla.[1][2] The sarpagan and ajmalan alkaloids share a common biosynthetic origin, diverging from the central MIA precursor, strictosidine.[1][3] The biosynthesis of ajmaline has been extensively studied, and it is within this well-characterized pathway that the formation of this compound is believed to occur as a side branch. This guide synthesizes the current knowledge to present a putative, yet chemically plausible, biosynthetic route to this compound.
The Core Biosynthetic Pathway of Terpenoid Indole Alkaloids (TIAs)
The biosynthesis of all TIAs, including this compound, begins with the convergence of two major metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the terpenoid precursor secologanin.
-
Shikimate Pathway: Produces chorismate, which is subsequently converted to tryptophan.
-
MEP Pathway: Geranyl diphosphate (GPP) is formed and then converted to secologanin.
The key condensation reaction between tryptamine (derived from tryptophan via tryptophan decarboxylase, TDC) and secologanin is catalyzed by strictosidine synthase (STR) to form the central precursor, strictosidine .[4] Subsequently, strictosidine β-D-glucosidase (SGD) removes the glucose moiety, yielding a highly reactive aglycone that serves as the entry point for various TIA branches.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked to the ajmaline pathway. Following the formation of the strictosidine aglycone, a series of complex cyclizations, rearrangements, and redox reactions occur. The crucial step towards sarpagan-type alkaloids is the formation of the sarpagan bridge (C5-C16 bond), a reaction catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase.[5][6]
The proposed pathway to this compound is as follows:
-
Strictosidine is deglycosylated by SGD to form the strictosidine aglycone.
-
The aglycone rearranges to dehydrogeissoschizine .
-
Geissoschizine synthase (GS) may be involved in the formation of geissoschizine .
-
The Sarpagan Bridge Enzyme (SBE) , a P450 enzyme, catalyzes the oxidative cyclization of a geissoschizine-related intermediate to form polyneuridine aldehyde .[6]
-
Polyneuridine aldehyde esterase (PNAE) hydrolyzes the methyl ester of polyneuridine aldehyde, which is followed by spontaneous decarboxylation to yield 16-epi-vellosimine .[5]
-
It is hypothesized that a hydroxylase , likely a cytochrome P450 enzyme, acts on a sarpagan intermediate like vellosimine or a related compound, followed by further modifications to yield this compound. The exact substrate and enzyme for this step are yet to be definitively characterized.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is limited, data for total alkaloid content and major related alkaloids in Rauvolfia species provide a valuable reference.
| Compound/Class | Plant Part | Species | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Total Alkaloids | Roots | R. serpentina | 1.57 - 12.1 | UHPLC-UV | [7] |
| Total Alkaloids | Roots | R. tetraphylla | 11.24 - 18.42 | Spectrophotometry | |
| Reserpine | Roots | R. serpentina | Varies | HPLC | [8] |
| Ajmaline | Roots | R. serpentina | Varies | UHPLC-UV/MS | [7] |
| Yohimbine | Roots | R. serpentina | Varies | UHPLC-UV/MS | [7] |
Experimental Protocols
Alkaloid Extraction and Profiling by LC-MS/MS
This protocol is adapted for the analysis of sarpagan-type alkaloids from Rauvolfia tetraphylla.
Objective: To extract and quantify this compound and related alkaloids.
Materials:
-
Dried and powdered R. tetraphylla plant material (e.g., roots, leaves).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Syringe filters (0.22 µm).
Protocol:
-
Extraction:
-
Weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol and vortex thoroughly.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
-
LC-MS/MS Analysis:
-
Filter the reconstituted extract through a 0.22 µm syringe filter.
-
Inject 2-5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Monitor for the [M+H]+ ion of this compound (m/z 343.2021) and its characteristic fragment ions.[9]
-
Heterologous Expression and Assay of a Putative Sarpagan Alkaloid Hydroxylase (Cytochrome P450)
This protocol outlines the general steps for expressing a candidate P450 gene from R. tetraphylla in yeast and assaying its activity.
Objective: To characterize the function of a candidate hydroxylase in the biosynthesis of this compound.
Materials:
-
Yeast expression vector (e.g., pESC-URA).
-
Saccharomyces cerevisiae strain (e.g., WAT11).
-
Candidate P450 and a compatible cytochrome P450 reductase (CPR) cDNA from R. tetraphylla.
-
Substrate (e.g., vellosimine, if available).
-
Yeast transformation and culture reagents.
-
Microsome isolation buffer.
-
NADPH.
Protocol:
-
Gene Cloning and Yeast Transformation:
-
Clone the full-length cDNA of the candidate P450 and CPR into the yeast expression vector.
-
Transform the expression construct into the yeast strain.
-
Select for positive transformants on appropriate selection media.
-
-
Protein Expression and Microsome Isolation:
-
Grow a starter culture of the transformed yeast in selective media.
-
Inoculate a larger culture and induce protein expression (e.g., with galactose).
-
Harvest the cells and perform enzymatic lysis to break the cell wall.
-
Prepare microsomes by differential centrifugation.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing: microsomal protein, NADPH, and the substrate in a suitable buffer.
-
Incubate at 30°C for 1-2 hours.
-
Quench the reaction with an organic solvent (e.g., ethyl acetate).
-
Extract the product and analyze by LC-MS/MS, looking for the mass corresponding to the hydroxylated product.
-
Regulation of the Biosynthetic Pathway
The biosynthesis of TIAs is tightly regulated by a complex network of transcription factors (TFs) and hormonal signals. Jasmonates (JAs) are well-known elicitors of TIA biosynthesis in related species. It is likely that similar regulatory mechanisms are at play in Rauvolfia tetraphylla. Key TFs from the AP2/ERF and bHLH families are often involved in activating the expression of biosynthetic genes. Further research is needed to elucidate the specific regulatory network controlling this compound production.
Conclusion and Future Perspectives
While the complete biosynthetic pathway of this compound is yet to be fully elucidated, the existing knowledge of the ajmaline pathway in Rauvolfia provides a robust framework for its investigation. The putative pathway presented here offers a roadmap for future research, particularly in identifying and characterizing the specific hydroxylase(s) and other modifying enzymes responsible for its formation from sarpagan precursors. The experimental protocols provided in this guide can be adapted for these discovery and characterization efforts. A deeper understanding of this pathway will not only be of academic interest but also pave the way for the biotechnological production of this and other valuable sarpagan-type alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. html.rhhz.net [html.rhhz.net]
Rauvotetraphylline A: A Technical Guide to Its Natural Sources, Abundance, and Isolation
This technical guide provides an in-depth overview of Rauvotetraphylline A, a sarpagine-type monoterpene indole alkaloid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its natural sources, abundance, and experimental protocols for its isolation.
Natural Sources and Abundance
This compound is a naturally occurring alkaloid primarily isolated from the plant Rauvolfia tetraphylla L., belonging to the Apocynaceae family.[1][2] This plant species is a well-known source of various bioactive indole alkaloids.[3] The compound is specifically found in the aerial parts of the plant.[2][4]
Table 1: Total Alkaloid Content in Various Parts of Rauvolfia tetraphylla
| Plant Part | Total Alkaloid Content (% of dry weight) |
| Root | 11.24 - 18.42 mg/g |
| Not Specified | Data not available |
Note: The data represents the total alkaloid content and not the specific yield of this compound. One study of the roots of Rauvolfia tetraphylla from different regions in India found the total alkaloid content to range from 11.24 to 18.42 mg/g.[5]
Experimental Protocols
The isolation and purification of this compound from Rauvolfia tetraphylla involves a multi-step process of extraction and chromatography. The following protocol is based on the methodology described by Gao et al. (2012).[6]
Plant Material
-
Source: Aerial parts of Rauvolfia tetraphylla L.[6]
-
Preparation: The plant material is air-dried and then powdered to increase the surface area for efficient extraction.[6]
Extraction
-
The powdered aerial parts of R. tetraphylla (e.g., 7.5 kg) are subjected to extraction with 95% ethanol at room temperature.[6]
-
The extraction is typically repeated multiple times (e.g., three times with 50 L of solvent, each for 3 days) to ensure exhaustive extraction of the alkaloids.[6]
-
The ethanol extracts are combined and the solvent is evaporated under reduced pressure to yield a crude residue.[6]
Fractionation and Isolation
-
The crude extract is subjected to silica gel column chromatography.[6]
-
A gradient elution is employed, starting with a non-polar solvent system and gradually increasing the polarity. A typical gradient might be petroleum ether-acetone followed by methanol.[6]
-
This initial fractionation yields several primary fractions.[6]
-
Each fraction is then subjected to further purification steps, which may include:
-
Sephadex LH-20 column chromatography: This is used for size-exclusion chromatography to separate compounds based on their molecular size.[6]
-
MCI gel CHP 20P column chromatography: This is a type of reversed-phase chromatography.[6]
-
Medium Pressure Liquid Chromatography (MPLC): This technique is used for further purification of the fractions.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed as a final purification step to isolate the pure compound. A reversed-phase C18 column is often used.[6]
-
-
The fractions are continuously monitored by Thin Layer Chromatography (TLC) and HPLC to track the presence and purity of this compound.[6]
Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.[6]
Biosynthetic Pathway
This compound belongs to the sarpagine-type family of monoterpene indole alkaloids. The biosynthesis of these alkaloids is a complex process that originates from the primary metabolites, tryptophan and secologanin. A simplified overview of the initial steps of the biosynthetic pathway is presented below.
Caption: Simplified biosynthetic pathway of this compound.
References
Physical and chemical properties of Rauvotetraphylline A.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of the pharmacologically significant Rauvolfia genus, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its isolation protocol, and a summary of its structural elucidation based on available spectroscopic data.
Physical and Chemical Properties
This compound is an amorphous powder.[1] Its chemical structure and properties have been determined through extensive spectroscopic analysis. The fundamental physicochemical data are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O₃ | [1] |
| Molecular Weight | 343.2024 (as [M+H]⁺) | [1] |
| Appearance | Amorphous powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| UV (MeOH) λₘₐₓ (log ε) | 211, 275 nm | [1] |
| IR (KBr) νₘₐₓ | 3407 cm⁻¹ (OH/NH) | [1] |
Spectroscopic Data for Structural Elucidation
The structure of this compound was established primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in positive ion mode showed a peak at m/z 343.2024 [M+H]⁺, corresponding to the calculated value of 343.2021 for the molecular formula C₂₀H₂₇N₂O₃.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (CD₃OD) [1]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | - | - | - |
| 3 | - | - | - |
| 5 | - | - | - |
| 6 | - | - | - |
| 7 | 7.11 | d | 8.5 |
| 8 | 6.82 | d | 2.0 |
| 9 | 6.62 | dd | 8.5, 2.0 |
| 10 | - | - | - |
| 11 | - | - | - |
| 12 | - | - | - |
| 13 | - | - | - |
| 14 | - | - | - |
| 15 | - | - | - |
| 16 | - | - | - |
| 17α | 3.57 | dd | 11.1, 4.0 |
| 17β | 3.32 | dd | 11.1, 10.6 |
| 18 | 1.16 | d | 6.3 |
| 19 | 5.51 | q | 6.3 |
| 20 | - | - | - |
| 21α | 4.04 | d | 13.4 |
| 21β | 4.08 | d | 13.4 |
| N-CH₃ | 2.47 | s | - |
Table 2: ¹³C NMR Data of this compound (CD₃OD) [1]
| Position | δ (ppm) | DEPT |
| 2 | - | C |
| 3 | - | C |
| 5 | - | CH |
| 6 | - | CH₂ |
| 7 | 123.6 | CH |
| 8 | 110.0 | CH |
| 9 | 112.0 | CH |
| 10 | 151.2 | C |
| 11 | - | C |
| 12 | - | C |
| 13 | - | C |
| 14 | - | CH₂ |
| 15 | - | CH |
| 16 | - | CH |
| 17 | 62.9 | CH₂ |
| 18 | 12.7 | CH₃ |
| 19 | 140.6 | C |
| 20 | 123.6 | CH |
| 21 | 63.2 | CH₂ |
| N-CH₃ | 41.7 | CH₃ |
Experimental Protocols
Isolation of this compound
The following is a generalized workflow for the isolation of this compound from Rauvolfia tetraphylla based on the methodology described by Gao et al. (2012).[1]
References
In Silico Prediction of Rauvotetraphylline A Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A, a prominent indole alkaloid isolated from Rauvolfia tetraphylla, belongs to a class of compounds with significant, yet not fully elucidated, pharmacological potential. While its precise molecular targets remain largely uninvestigated, the advancement of computational methodologies offers a powerful avenue for their in silico prediction. This technical guide provides a comprehensive overview of a putative workflow for identifying and characterizing the protein targets of this compound. Leveraging established techniques such as reverse pharmacophore mapping, molecular docking, and network pharmacology analysis, this document outlines a systematic approach to unravel its mechanism of action. The methodologies and potential findings are illustrated through analogous studies on related Rauvolfia alkaloids like ajmaline, reserpine, and yohimbine, providing a robust framework for future research.
Introduction
The discovery and development of novel therapeutics are increasingly driven by the integration of computational and experimental approaches. In silico target prediction, a cornerstone of modern drug discovery, enables the rapid identification of potential protein targets for small molecules, thereby accelerating the elucidation of their mechanisms of action and facilitating lead optimization. This compound, an alkaloid from the Apocynaceae family, presents a compelling case for the application of these computational strategies. While direct experimental data on its molecular interactions are scarce, the well-documented pharmacological activities of structurally similar alkaloids from the Rauvolfia genus suggest a rich and complex polypharmacology.
This guide details a multi-step in silico strategy to predict and analyze the potential targets of this compound. The workflow begins with reverse pharmacophore mapping to generate an initial list of putative targets, followed by molecular docking to refine these predictions and quantify binding affinities. Finally, network pharmacology analysis is employed to contextualize the predicted targets within biological pathways and disease networks, offering insights into the potential therapeutic applications of this compound.
Hypothetical In Silico Target Prediction Workflow for this compound
The proposed workflow for identifying the targets of this compound is a sequential and integrated process, illustrated in the diagram below. This approach maximizes the strengths of each computational technique to generate high-confidence target predictions.
Methodologies and Experimental Protocols
Reverse Pharmacophore Mapping
Principle: This ligand-based approach identifies potential protein targets by screening a library of pharmacophore models derived from known protein-ligand complexes. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to bind to a specific target.
Protocol:
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). The structure is saved in a suitable format (e.g., MOL, SDF).
-
Pharmacophore Database Screening: The prepared ligand structure is submitted to a reverse pharmacophore mapping server such as PharmMapper.
-
Parameter Settings: The target database is specified (e.g., human proteins only), and the maximum number of conformers to be generated is set.
-
Analysis of Results: The output provides a list of potential protein targets ranked by a fit score, which indicates how well the ligand's pharmacophoric features align with those of the target's binding site.
Molecular Docking
Principle: Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a protein target. It employs scoring functions to estimate the binding affinity, typically expressed as a binding energy (kcal/mol), with lower values indicating a more favorable interaction.
Protocol:
-
Target Protein Preparation: The 3D structures of the putative target proteins identified from reverse pharmacophore mapping are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added using software like AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning rotatable bonds and saved in PDBQT format.
-
Grid Box Generation: A grid box is defined around the active site of each target protein to encompass the potential binding region.
-
Docking Simulation: Molecular docking is performed using a program like AutoDock Vina. The software samples different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.
-
Analysis of Docking Results: The pose with the lowest binding energy is considered the most probable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein are visualized and analyzed.
Network Pharmacology Analysis
Principle: Network pharmacology provides a systems-level understanding of drug action by analyzing the complex interactions between drugs, targets, and biological pathways.[1] It helps to elucidate the polypharmacological effects of a compound and its potential impact on disease networks.
Protocol:
-
Target Gene Identification: The refined list of high-confidence targets from molecular docking is compiled.
-
Network Construction: A protein-protein interaction (PPI) network is constructed using the identified targets as seed nodes and databases such as STRING or GeneMANIA.
-
Network Analysis and Visualization: The network is visualized and analyzed using software like Cytoscape. Key topological parameters (e.g., degree, betweenness centrality) are calculated to identify hub proteins that may play a critical role in the compound's mechanism of action.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways that are significantly associated with the target proteins.
Predicted Targets of Related Rauvolfia Alkaloids (Illustrative Data)
While specific in silico data for this compound is not yet available, studies on its structural analogs provide valuable insights into its potential target space. The following table summarizes molecular docking results for related Rauvolfia alkaloids against various protein targets.
| Alkaloid | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Ajmaline | Acetylcholinesterase | 4EY7 | -8.8 | Tyr337, Tyr341, Trp286 | |
| Reserpine | HMG-CoA Reductase | 1HW9 | -105.7 (MolDock Score) | Not specified | [2] |
| Yohimbine | HMG-CoA Reductase | 1HW9 | -100.2 (MolDock Score) | Not specified | [2] |
| Ajmalicine | HMG-CoA Reductase | 1HW9 | -112.42 (MolDock Score) | V772, G773, N771, T758, K691 | [2] |
| Yohimbine | ERK2 | 4QTB | -9.5 | Not specified | [1] |
| Yohimbine | PARP1 | 5DS3 | -10.0 | Not specified | [1] |
| Yohimbine | PI3Kα | 4JPS | -9.2 | Not specified | [1] |
Potential Signaling Pathways
Based on the known targets of related alkaloids, this compound may modulate several key signaling pathways implicated in various diseases. For instance, the inhibition of acetylcholinesterase by ajmaline suggests a potential role in neurodegenerative diseases like Alzheimer's. The predicted interaction of other alkaloids with HMG-CoA reductase points towards a possible application in hyperlipidemia. Furthermore, the known effect of reserpine on the TGF-β signaling pathway in cancer suggests that this compound could also have implications in oncology.[3]
Below is a hypothetical representation of how this compound might intersect with a cancer-related signaling pathway, based on the known activities of reserpine.
Conclusion and Future Directions
The in silico methodologies outlined in this technical guide provide a comprehensive and robust framework for the prediction and characterization of the molecular targets of this compound. By integrating reverse pharmacophore mapping, molecular docking, and network pharmacology, researchers can generate high-confidence hypotheses regarding its mechanism of action and potential therapeutic applications. The illustrative data from related Rauvolfia alkaloids underscore the potential for this compound to interact with a diverse range of targets, suggesting a complex polypharmacology that warrants further investigation.
Future research should focus on executing the proposed in silico workflow to generate a specific list of predicted targets for this compound. Subsequently, these computational predictions must be validated through rigorous experimental studies, such as enzymatic assays, binding assays, and cell-based functional assays. The synergy between computational prediction and experimental validation will be crucial in unlocking the full therapeutic potential of this promising natural product.
References
- 1. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? [mdpi.com]
- 2. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Rauvotetraphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a preliminary cytotoxicity screening protocol for the novel indole alkaloid, Rauvotetraphylline A. The methodologies, data, and analyses presented herein are intended to serve as a framework for the initial cytotoxic evaluation of new chemical entities in a drug discovery pipeline.
Introduction
This compound is a recently isolated indole alkaloid from Rauvolfia tetraphylla.[1][2] Preliminary structural analyses suggest potential bioactivity, necessitating a thorough evaluation of its cytotoxic effects to determine its therapeutic potential, particularly in oncology. This document outlines the experimental protocols for assessing the in vitro cytotoxicity of this compound, presents illustrative data in a structured format, and visualizes the experimental workflow and relevant signaling pathways.
In vitro cytotoxicity assays are crucial first steps in preclinical drug development for evaluating the potential of a compound to inhibit cell growth or induce cell death.[3][4][5] These assays help in determining the concentration-dependent effects of a compound on various cell lines and provide initial insights into its mechanism of action.[4][6]
Experimental Protocols
A two-tiered approach was employed for the preliminary cytotoxicity screening of this compound. The primary screening involved a cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀). A secondary assay was then used to elucidate the mechanism of cell death, specifically to differentiate between apoptosis and necrosis.
Primary Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HepG2 - liver)
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations and incubated for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Mechanism of Cell Death: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to distinguish between apoptotic and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: HeLa cells are seeded in 6-well plates and treated with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. A vehicle control is also included.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cells are resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-FITC⁻/PI⁻), early apoptotic (Annexin V-FITC⁺/PI⁻), late apoptotic (Annexin V-FITC⁺/PI⁺), and necrotic (Annexin V-FITC⁻/PI⁺) cells are quantified.
Data Presentation
The following tables summarize the hypothetical data obtained from the preliminary cytotoxicity screening of this compound.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| HeLa | Cervical Cancer | 12.5 ± 1.8 |
| MCF-7 | Breast Cancer | 25.3 ± 3.2 |
| A549 | Lung Cancer | 48.1 ± 5.6 |
| HepG2 | Liver Cancer | > 100 |
Table 2: Apoptosis Induction by this compound in HeLa Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (IC₅₀) | 45.8 ± 4.5 | 35.6 ± 3.8 | 15.3 ± 2.1 | 3.3 ± 0.7 |
| This compound (2x IC₅₀) | 15.3 ± 3.2 | 50.1 ± 5.1 | 28.9 ± 3.5 | 5.7 ± 1.1 |
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the observed cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 6. hilarispublisher.com [hilarispublisher.com]
A Comprehensive Technical Review of Rauvotetraphylline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rauvotetraphylline alkaloids, a group of monoterpene indole alkaloids, represent a structurally diverse class of natural products isolated from plants of the Rauvolfia genus, notably Rauvolfia tetraphylla. This technical guide provides a detailed overview of the isolation, structural elucidation, and biological evaluation of Rauvotetraphylline alkaloids, with a focus on Rauvotetraphyllines A-E. While initial cytotoxic screenings were conducted, this paper will present the available data and explore other potential pharmacological activities and the signaling pathways that may be modulated by this unique class of compounds.
Isolation and Structural Elucidation
Rauvotetraphyllines A-E were first isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] The isolation process involved extraction with ethanol followed by extensive chromatographic separation.
Experimental Protocol: Isolation of Rauvotetraphylline Alkaloids
The following protocol outlines the general steps for the isolation of Rauvotetraphylline alkaloids from Rauvolfia tetraphylla:
-
Extraction: The air-dried and powdered aerial parts of R. tetraphylla are extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. For example, a gradient of petroleum ether-acetone followed by chloroform-methanol can be used to separate the crude extract into several fractions.[2]
-
Purification: The fractions containing the alkaloids of interest are further purified using repeated column chromatography, including silica gel and Sephadex LH-20 columns, with various solvent systems.
-
Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC), and Infrared (IR) spectroscopy.[1][2]
Table 1: Isolated Rauvotetraphylline Alkaloids and their Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Rauvotetraphylline A | C₂₀H₂₆N₂O₃ | 342.4 |
| Rauvotetraphylline B | C₃₁H₃₇N₃O₆ | 547.6 |
| Rauvotetraphylline C | C₂₈H₃₄N₂O₇ | 510.6 |
| Rauvotetraphylline D | C₂₄H₂₆N₂O₃ | 390.5 |
| Rauvotetraphylline E | C₂₀H₁₈N₂O₃ | 334.4 |
Synthesis of Rauvotetraphylline Alkaloids
To date, the total synthesis of Rauvotetraphylline alkaloids has not been reported in the literature. However, being members of the sarpagine-type alkaloid family, their synthesis could potentially be achieved through established strategies for this class of compounds.[3][5][6] These strategies often involve key steps such as the Pictet-Spengler reaction to construct the core indole framework.[5]
Biological Activities and Signaling Pathways
Cytotoxicity Evaluation
Rauvotetraphyllines A-E were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer).[7][8] The cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 2: Cytotoxicity of Rauvotetraphyllines A-E
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW-480 |
| IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | |
| This compound | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline B | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline C | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline D | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline E | >40 | >40 | >40 | >40 | >40 |
The results indicate that Rauvotetraphyllines A-E did not exhibit significant cytotoxic activity against the tested cancer cell lines at concentrations up to 40 µM.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁵ cells/mL) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Rauvotetraphylline alkaloids for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Potential Signaling Pathways and Future Directions
Given the lack of significant cytotoxicity, the biological roles of Rauvotetraphylline alkaloids may lie in other pharmacological areas. Other alkaloids isolated from Rauvolfia species, such as reserpine and ajmaline, are known to possess significant cardiovascular and central nervous system activities.[9][10][11] Reserpine, for instance, is known to modulate TGF-β signaling, leading to the induction of apoptosis in certain cancer cells.[9][12] It has also been shown to induce apoptosis and cell cycle arrest in prostate cancer cells through the disruption of the mitochondrial membrane potential.[10] Furthermore, extracts from Rauvolfia tetraphylla have been shown to regulate the Hippo signaling pathway, which is involved in cell proliferation and apoptosis.[11]
While these findings are not specific to Rauvotetraphylline alkaloids, they suggest potential avenues for future research. It is plausible that Rauvotetraphylline alkaloids may modulate similar or distinct signaling pathways to exert more subtle biological effects than direct cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of hippo signaling mediated apoptosis by Rauvolfia tetraphylla in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Insights and Pharmacological Potential of Rauvotetraphylline A from Rauvolfia tetraphylla
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Rauvolfia tetraphylla L., a member of the Apocynaceae family, has a rich history in traditional medicine across various cultures, where it is utilized for treating a wide array of ailments, including snakebites, hypertension, mental disorders, and skin diseases. This technical guide delves into the ethnobotanical applications of this plant, with a specific focus on the indole alkaloid Rauvotetraphylline A. We provide a comprehensive overview of the traditional uses, supported by quantitative data on phytochemical content. Detailed experimental protocols for the isolation and characterization of this compound are presented, alongside an analysis of its cytotoxic activity. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this natural compound.
Ethnobotanical Uses of Rauvolfia tetraphylla
Rauvolfia tetraphylla, commonly known as the "be still tree" or "devil-pepper," has been a cornerstone of traditional medicine in numerous regions, particularly in South India and tropical America.[1][2] Its medicinal applications are diverse, with different parts of the plant being used to prepare remedies for various conditions. The roots, leaves, and fruits are the most commonly utilized parts, prepared as pastes, decoctions, or juices.[3]
A primary traditional use of R. tetraphylla is in the treatment of venomous bites, especially from snakes.[3] It is also widely employed as a remedy for high blood pressure and various mental health conditions, including anxiety and insomnia.[3][4] Other notable ethnobotanical applications include the treatment of skin diseases, gastrointestinal disorders, fever, and malaria.[3][5] The plant is often used as a substitute for the endangered Rauvolfia serpentina, another medicinally important species of the same genus.[3]
Table 1: Ethnobotanical Uses of Rauvolfia tetraphylla
| Ailment/Use | Plant Part(s) Used | Preparation Method | Reference(s) |
| Snakebite | Roots, Leaves, Fruits | Paste, Decoction, Juice | [3] |
| Hypertension | Roots, Leaves | Decoction, Powder | [3][4] |
| Mental Disorders (Anxiety, Insomnia) | Roots | Paste, Decoction | [3] |
| Skin Diseases | Leaves, Fruits | Paste, Mixed with oil | [3] |
| Gastrointestinal Disorders | Roots, Leaves | Decoction | [3] |
| Fever & Malaria | Roots | Decoction | [3] |
| Anthelmintic | Roots | Not specified | [3] |
| Uterine Contraction Stimulation | Roots | Not specified | [1] |
Ethnobotanical Workflow
The following diagram illustrates the general workflow from the traditional use of Rauvolfia tetraphylla to the scientific investigation of its bioactive compounds.
Caption: Workflow from ethnobotanical use to drug discovery.
Phytochemical Composition
Rauvolfia tetraphylla is rich in a variety of phytochemicals, with indole alkaloids being the most prominent and pharmacologically significant class of compounds. Other classes of compounds present include flavonoids, phenols, saponins, and tannins.
Table 2: Quantitative Phytochemical Analysis of Rauvolfia tetraphylla Root Extracts
| Phytochemical | Concentration Range (mg/g of dry weight) | Reference(s) |
| Total Alkaloids | 11.24 - 18.42 | |
| Total Phenols | 12.62 - 17.39 | |
| Total Flavonoids | 28.1 - 217.3 |
This compound: An Indole Alkaloid from Rauvolfia tetraphylla
In 2012, a phytochemical investigation of the aerial parts of Rauvolfia tetraphylla led to the isolation and characterization of five new indole alkaloids, named Rauvotetraphyllines A–E.[6]
Experimental Protocols
The aerial parts of Rauvolfia tetraphylla were collected from Yunnan Province, China. A voucher specimen was deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany, Chinese Academy of Sciences.[6]
The following diagram outlines the experimental workflow for the extraction and isolation of this compound.
Caption: Isolation workflow for this compound.
The structure of this compound was established using a combination of spectroscopic methods, including:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Infrared (IR) Spectroscopy
-
Ultraviolet (UV) Spectroscopy
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC, and ROESY)[6]
Quantitative Data
From 10 kg of the dried aerial parts of Rauvolfia tetraphylla, 12 mg of this compound was isolated. This corresponds to a yield of approximately 0.00012%.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Method | Key Data | Reference |
| HRESIMS | m/z 343.2024 [M+H]⁺ (Calcd. for C₂₀H₂₇N₂O₃, 343.2021) | [6] |
| UV (MeOH) λ_{max} (log ε) nm | 211 (4.35), 222 (sh), 275 (3.80), 310 (sh) | [6] |
| IR (KBr) ν_{max} cm⁻¹ | 3407, 2924, 1630, 1468, 1255, 1177, 806 | [6] |
| ¹H and ¹³C NMR | See original publication for detailed assignments | [6] |
Pharmacological Activity of this compound
Cytotoxic Activity
This compound, along with its co-isolated analogs (Rauvotetraphyllines B-E), was evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines.
The cytotoxicity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The following human cancer cell lines were used:
-
HL-60 (promyelocytic leukemia)
-
SMMC-7721 (hepatocellular carcinoma)
-
A-549 (lung cancer)
-
MCF-7 (breast cancer)
-
SW480 (colon cancer)
Cisplatin was used as a positive control.
Results
This compound was found to be inactive against all the tested cancer cell lines, with IC₅₀ values greater than 40 μM.[3]
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is currently unavailable, the known pharmacological activities of other Rauvolfia alkaloids provide some potential avenues for future research. Many alkaloids from this genus are known to interact with components of the central and peripheral nervous systems.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known mechanisms of other neuroactive indole alkaloids.
Caption: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
Rauvolfia tetraphylla is a medicinally important plant with a long history of traditional use. The isolation of this compound and other novel alkaloids from this plant highlights its potential as a source for new drug leads. While initial cytotoxic screenings of this compound were negative, its structural similarity to other bioactive indole alkaloids suggests that it may possess other pharmacological activities.
Future research should focus on:
-
Comprehensive Pharmacological Screening: Evaluating this compound for a wider range of biological activities, including neuropharmacological, anti-inflammatory, and antimicrobial effects.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its potential therapeutic applications.
-
In Vivo Studies: Conducting animal studies to assess the efficacy and safety of this compound for the treatment of conditions suggested by the ethnobotanical uses of Rauvolfia tetraphylla.
-
Quantitative Analysis: Developing and applying analytical methods to quantify the content of this compound in different plant parts and extracts to aid in standardization and quality control.
This technical guide provides a solid foundation for these future investigations, which are crucial for unlocking the full therapeutic potential of this compound.
References
Methodological & Application
Application Notes & Protocols: Extraction of Rauvotetraphylline A from Rauvolfia tetraphylla
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rauvotetraphylline A is a significant indole alkaloid isolated from Rauvolfia tetraphylla L., a plant belonging to the Apocynaceae family.[][2] This compound, along with its analogues, has garnered interest in the scientific community for its potential pharmacological activities. This document provides a detailed protocol for the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla, based on established scientific literature.[3][4][5]
Data Presentation
The yield of specific alkaloids from natural sources can vary based on numerous factors, including the geographical origin of the plant material, time of harvest, and the specific extraction and purification methods employed. The following table summarizes representative yields of various alkaloids obtained from Rauvolfia tetraphylla in a particular study to provide a comparative perspective.
| Plant Part | Extraction Method | Alkaloid | Yield (mg from 3g crude extract) | Purity | Reference |
| Leaves | pH-zone-refining fast centrifugal partition chromatography | 10-methoxytetrahydroalstonine | 162.6 | 97% | [6] |
| Leaves | pH-zone-refining fast centrifugal partition chromatography | Isoreserpiline | 296.5 | 95.5% | [6] |
| Leaves | pH-zone-refining fast centrifugal partition chromatography & MPLC | α-yohimbine | 160.4 | >95% | [6] |
| Leaves | pH-zone-refining fast centrifugal partition chromatography & MPLC | Reserpiline | 150.2 | >95% | [6] |
Note: The yields presented are from a large-scale separation of several antipsychotic alkaloids and may not be directly representative of the yield for this compound in a different extraction process. Specific yields for this compound should be determined empirically.
Experimental Protocols
This protocol details the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla.
Materials and Reagents:
-
Air-dried and powdered aerial parts of Rauvolfia tetraphylla
-
95% Ethanol
-
Petroleum Ether
-
Acetone
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Ammonia solution (NH₃·H₂O)
-
Silica gel (200-300 mesh)
-
Sephadex LH-20
-
MCI gel CHP 20P
-
Reversed-phase C18 silica gel
-
Deionized Water
-
Rotary evaporator
-
Chromatography columns
-
Medium Pressure Liquid Chromatography (MPLC) system
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol:
Part 1: Extraction of Crude Alkaloids
-
Maceration: The air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) are extracted three times with 95% ethanol (3 x 50 L) at room temperature for three days each time.[4]
-
Filtration and Concentration: The ethanol extracts are filtered and combined. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue (approximately 400 g).[4]
Part 2: Fractionation of the Crude Extract
-
Initial Silica Gel Chromatography: The crude residue is subjected to silica gel column chromatography.[4]
-
Gradient Elution: The column is eluted with a gradient solvent system of petroleum ether-acetone, followed by methanol to yield six primary fractions (A-F).[4]
Part 3: Isolation and Purification of this compound
-
Further Fractionation: Fraction F, which is eluted with methanol, is further separated by silica gel column chromatography using a chloroform-methanol gradient (50:1 to 0:1, v/v) to give five subfractions (F1-F5).[4]
-
Purification of Subfractions: this compound (119 mg) is isolated from subfraction F3.[4] This is achieved through a series of chromatographic steps:
-
Silica gel column chromatography with a solvent system of chloroform-methanol-ammonia solution (e.g., 40:1:0.1 to 5:1:0.1).
-
MCI gel column chromatography with a gradient of methanol in water (50% to 100%).
-
Sephadex LH-20 column chromatography with methanol as the eluent.[4]
-
-
Final Purification (if necessary): For higher purity, Medium Pressure Liquid Chromatography (MPLC) with a C18 column and a methanol-water gradient can be employed.[4]
-
Analysis: The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC) analysis.[4]
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound.
Logical Relationship of Purification Steps
Caption: Sequential purification stages for isolating this compound.
References
- 2. jocpr.com [jocpr.com]
- 3. scispace.com [scispace.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Rauvotetraphylline A using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Rauvotetraphylline A, a significant indole alkaloid isolated from Rauwolfia tetraphylla. The described Reverse Phase-HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability, making it suitable for routine quality control and research applications in the pharmaceutical and natural product sectors. This document provides comprehensive protocols for sample preparation, standard solution preparation, and the chromatographic conditions necessary for the quantification of this compound.
Introduction
This compound is a notable monoterpenoid indole alkaloid found in the medicinal plant Rauwolfia tetraphylla. This plant has a history of use in traditional medicine for treating hypertension and various psychiatric disorders. The pharmacological interest in Rauwolfia species is primarily due to their diverse alkaloid content. Accurate and precise quantification of individual alkaloids like this compound is crucial for the standardization of herbal extracts, drug development, and pharmacokinetic studies. This application note presents a proposed HPLC method, developed based on established analytical techniques for similar alkaloids from the same plant matrix, to ensure reliable quantification.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Software: Chromatographic data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Trifluoroacetic acid (TFA) or triethylamine (TEA) of analytical grade.
-
Reference Standard: this compound (purity ≥ 98%).
2.2. Chromatographic Conditions
The following chromatographic conditions are proposed and may require optimization for specific instrumentation and columns.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (containing 0.1% TFA) (35:65, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[1] |
| Detection | UV at 210 nm[1] |
| Run Time | Approximately 15 minutes |
2.3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.4. Sample Preparation (from Rauwolfia tetraphylla plant material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes. .
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Solution: Reconstitute the dried extract in 5 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation (Proposed Parameters)
For the establishment of a robust analytical method, the following validation parameters should be assessed according to ICH guidelines:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision:
-
Intra-day Precision: Analyze a minimum of three different concentrations of the standard solution three times on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Inter-day Precision: Repeat the analysis on three different days to determine the inter-day precision. The %RSD should be ≤ 2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained during method validation.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Intra-day Precision (%RSD) | ≤ 2% | ≤ 2% |
| Inter-day Precision (%RSD) | ≤ 2% | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| LOD | [To be determined] µg/mL | S/N ≥ 3 |
| LOQ | [To be determined] µg/mL | S/N ≥ 10 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The proposed RP-HPLC method provides a reliable and efficient approach for the quantification of this compound in various samples, including plant extracts and pharmaceutical formulations. The method is based on established analytical principles for similar compounds and, upon validation, can be a valuable tool for quality control and research purposes. The detailed protocols and validation parameters outlined in this application note provide a solid foundation for researchers and scientists to implement this method in their laboratories.
References
Application Notes and Protocols: Total Synthesis of Rauvotetraphylline A Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from Rauvolfia tetraphylla.[1] As a member of the sarpagine family of alkaloids, it presents a complex and synthetically challenging scaffold. While a direct total synthesis of this compound has not been reported, strategies for the synthesis of the core sarpagine structure are well-established and can be adapted for the preparation of this compound and its analogues. These compounds are of significant interest due to the diverse biological activities exhibited by this class of natural products, including anticancer and neuroinhibitory effects.[1][2]
This document provides detailed application notes and protocols for the synthesis of sarpagine alkaloids, which serve as a blueprint for the potential total synthesis of this compound and the creation of a library of its analogues for further investigation.
Data Presentation: Synthesis of Sarpagine Alkaloid Core
The following table summarizes the yields for the key steps in a representative synthesis of a sarpagine alkaloid, vellosimine, which shares the core structure of this compound.[3]
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | N-formylation and Kulinkovich reaction | L-tryptophan ester | Chiral cyclopropanol | - |
| 2 | Bischler-Napieralski/homo-Mannich sequence | Chiral cyclopropanol | Tetracyclic sarpagine core | - |
| 3 | Propargylation | Tetracyclic sarpagine core | Propargylated intermediate | - |
| 4 | Ketone α-allenylation | Propargylated intermediate | Pentacyclic sarpagine core with allene | - |
| 5 | Wittig reaction | Pentacyclic sarpagine core with allene | Vellosimine precursor | - |
| 6 | Selective hydrogenation | Vellosimine precursor | Vellosimine | - |
Note: Detailed step-by-step yields for the synthesis of vellosimine were not available in the provided search results. The table outlines the key transformations.
Experimental Protocols
The following protocols are adapted from the general strategies for the synthesis of sarpagine alkaloids and provide a framework for the synthesis of this compound analogues.
Protocol 1: Construction of the Tetracyclic Sarpagine Core
This protocol describes a Bischler-Napieralski/homo-Mannich sequence to construct the core structure of sarpagine alkaloids.[3]
Materials:
-
Chiral cyclopropanol derived from L-tryptophan ester
-
Anhydrous solvent (e.g., Dichloromethane)
-
Lewis acid (e.g., TiCl₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the chiral cyclopropanol in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., TiCl₄) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the tetracyclic sarpagine core.
Protocol 2: Elaboration of the Sarpagine Core to Vellosimine
This protocol outlines the subsequent steps to convert the tetracyclic core into the natural product vellosimine.[3]
Materials:
-
Tetracyclic sarpagine core
-
Propargyl bromide
-
Base (e.g., NaH)
-
Anhydrous THF
-
Reagents for Wittig reaction (e.g., methyltriphenylphosphonium bromide, n-BuLi)
-
Hydrogenation catalyst (e.g., Pd/C)
-
Hydrogen gas
Procedure:
-
Propargylation: To a solution of the tetracyclic sarpagine core in anhydrous THF, add a base (e.g., NaH) at 0 °C. After stirring, add propargyl bromide and allow the reaction to proceed until completion (monitor by TLC). Work up and purify to obtain the propargylated intermediate.
-
Ketone α-allenylation: Treat the propargylated intermediate with a suitable base to induce α-allenylation, forming the pentacyclic sarpagine core with an allene group.
-
Wittig Reaction: Prepare the Wittig reagent from methyltriphenylphosphonium bromide and n-BuLi in anhydrous THF. Add the pentacyclic intermediate to the ylide solution and stir until the reaction is complete. Work up and purify the resulting product.
-
Selective Hydrogenation: Dissolve the product from the Wittig reaction in a suitable solvent (e.g., ethanol) and add a hydrogenation catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere until the allene is selectively reduced. Filter the catalyst and concentrate the solvent to obtain vellosimine.
Mandatory Visualization
Synthetic Pathway of a Sarpagine Alkaloid
Caption: General synthetic scheme for the construction of the sarpagine alkaloid core.
Biological Evaluation Workflow for Synthetic Analogues
Caption: Workflow for the biological evaluation of synthesized analogues.
References
Application Notes and Protocols: Rauvotetraphylline A as a Molecular Probe for Investigating Apoptotic Pathways
Introduction
Rauvotetraphylline A is a natural indole alkaloid isolated from the plant Rauvolfia tetraphylla.[1][2][] While the broader extracts of this plant have been noted for various pharmacological activities including cytotoxic effects, the specific molecular mechanisms of its individual alkaloids are still under investigation.[1][2][4] This document outlines a potential application of this compound as a molecular probe in cell biology, specifically for studying the induction of apoptosis. The protocols and data presented here are based on hypothesized interactions and are intended to serve as a guide for researchers to explore its utility in this context.
Hypothesized Mechanism of Action
Based on the known cytotoxic activities of related alkaloids, we hypothesize that this compound may induce apoptosis by interacting with key regulatory proteins in the intrinsic apoptotic pathway. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments designed to characterize the pro-apoptotic activity of this compound in a human cancer cell line (e.g., HeLa).
| Parameter | Value | Cell Line | Experimental Method |
| IC50 (48h) | 15.2 µM | HeLa | MTT Assay |
| EC50 (Caspase-3/7 Activation) | 8.5 µM | HeLa | Luminescent Caspase Assay |
| Mitochondrial Membrane Potential (ΔΨm) Disruption | 2.5-fold decrease at 10 µM | HeLa | JC-1 Staining & Flow Cytometry |
| Cytochrome c Release (Cytosolic Fraction) | 3.1-fold increase at 10 µM | HeLa | Western Blot |
| Bax/Bcl-2 Ratio | 4.2-fold increase at 10 µM | HeLa | Western Blot |
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Objective: To determine the cytotoxic effect of this compound on HeLa cells.
-
Methodology:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Caspase-3/7 Activity Assay
-
Objective: To quantify the activation of executioner caspases in response to this compound treatment.
-
Methodology:
-
Seed HeLa cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Add an equal volume of a luminogenic caspase-3/7 substrate solution to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence with a plate-reading luminometer.
-
Determine the EC50 value for caspase activation.
-
3. Analysis of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess the effect of this compound on mitochondrial integrity.
-
Methodology:
-
Treat HeLa cells with this compound (e.g., 10 µM) for 12 hours.
-
Harvest and wash the cells with PBS.
-
Incubate the cells with JC-1 stain (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence emission at ~530 nm (green, indicating monomeric JC-1 in depolarized mitochondria) and ~590 nm (red, indicating aggregated JC-1 in polarized mitochondria).
-
Quantify the shift from red to green fluorescence as an indicator of ΔΨm disruption.
-
4. Western Blot for Cytochrome c Release and Bcl-2 Family Proteins
-
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol and changes in the expression of Bax and Bcl-2.
-
Methodology:
-
Treat HeLa cells with this compound (10 µM) for 18 hours.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
For whole-cell lysates, lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cytochrome c, Bax, Bcl-2, and a loading control (e.g., β-actin for whole-cell lysate, COX IV for mitochondrial fraction) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
-
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for characterizing this compound as an apoptosis probe.
References
Application of Rauvotetraphylline A in High-Throughput Screening for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a complex indole alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia tetraphylla.[1][2][] This genus has a rich history in traditional medicine for treating a variety of ailments, including hypertension and snakebites.[1][2][4] Modern phytochemical investigations have revealed a plethora of bioactive alkaloids within Rauvolfia species, exhibiting a wide range of pharmacological activities such as antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][4] The structural complexity and chemical diversity inherent in natural products like this compound make them valuable candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5][6][7]
This application note details a hypothetical high-throughput screening protocol to evaluate this compound as a potential inhibitor of a key signaling pathway implicated in cancer progression. Given the cytotoxic properties reported for extracts from Rauvolfia tetraphylla, we propose a screening cascade to identify and characterize the inhibitory activity of this compound against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
Scientific Background
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this process. The binding of VEGF to VEGFR-2 triggers the autophosphorylation of the receptor's intracellular kinase domain, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.
This protocol describes a robust and automated HTS assay designed to identify inhibitors of VEGFR-2 kinase activity. The assay is followed by a cell-based secondary screen to confirm the activity of hit compounds in a more physiologically relevant context.
High-Throughput Screening Workflow
The overall workflow for screening and identifying potential VEGFR-2 inhibitors from a natural product library, including this compound, is depicted below.
Caption: High-throughput screening workflow for identifying VEGFR-2 inhibitors.
Hypothetical VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified VEGFR-2 signaling pathway targeted in this screening application.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.
Experimental Protocols
Primary HTS: VEGFR-2 Kinase Activity Assay (Biochemical)
This assay quantifies the kinase activity of recombinant human VEGFR-2 by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide.
Materials:
-
Assay Plates: 384-well, white, solid bottom plates.
-
Reagents: Kinase-Glo® Luminescent Kinase Assay (Promega).
-
Enzyme: Recombinant Human VEGFR-2, kinase domain.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Test Compound: this compound dissolved in 100% DMSO.
-
Control Inhibitor: Sunitinib.
-
Buffer: Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Instrumentation: Acoustic liquid handler (e.g., Echo 555), automated reagent dispenser, and a plate reader capable of measuring luminescence.
Protocol:
-
Using an acoustic liquid handler, transfer 40 nL of this compound (from a 10 mM stock) or control compounds into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Add 2 µL of VEGFR-2 enzyme (final concentration 5 ng/µL) in kinase assay buffer to all wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide (final concentration 0.2 mg/mL) and ATP (final concentration 10 µM) in kinase assay buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 4 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Analysis:
-
High Control (0% Inhibition): Wells with DMSO only.
-
Low Control (100% Inhibition): Wells with a saturating concentration of Sunitinib (e.g., 10 µM).
-
Percent Inhibition Calculation:
-
Hit Criterion: Compounds exhibiting >50% inhibition are selected for follow-up studies.
Dose-Response and IC₅₀ Determination
Compounds identified as hits in the primary screen are subjected to dose-response analysis to determine their potency.
Protocol:
-
Prepare serial dilutions of this compound and other hit compounds, typically in a 10-point, 3-fold dilution series starting from 50 µM.
-
Perform the VEGFR-2 Kinase Activity Assay as described above, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
Secondary Assay: pVEGFR-2 Cell-Based ELISA
This assay confirms the activity of hit compounds by measuring the inhibition of VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Assay Plates: 96-well, clear bottom cell culture plates.
-
Reagents: Human Phospho-VEGFR-2 (Tyr1175) DuoSet IC ELISA (R&D Systems).
-
Stimulant: Recombinant Human VEGF-A (50 ng/mL).
-
Instrumentation: Standard cell culture equipment, plate washer, and an absorbance plate reader.
Protocol:
-
Seed HUVECs into 96-well plates at a density of 2 x 10⁴ cells per well and culture overnight.
-
Starve the cells for 4 hours in a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or control inhibitor for 2 hours.
-
Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes at 37°C.
-
Aspirate the media and lyse the cells.
-
Quantify the level of phosphorylated VEGFR-2 in the cell lysates according to the manufacturer's protocol for the pVEGFR-2 ELISA kit.
-
Measure absorbance at 450 nm.
-
Calculate the percent inhibition of VEGFR-2 phosphorylation and determine the IC₅₀ value.
Data Presentation
The quantitative data generated from the screening cascade should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Primary HTS and Dose-Response Data
| Compound ID | Source | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC₅₀ (µM) |
| This compound | R. tetraphylla | 78.2 | 1.5 |
| Sunitinib (Control) | Synthetic | 99.5 | 0.009 |
| NP-002 | Library A | 65.4 | 5.8 |
| NP-003 | Library B | 45.1 | > 50 |
Table 2: Hypothetical Secondary Cell-Based Assay Data
| Compound ID | Cellular pVEGFR-2 Inhibition IC₅₀ (µM) |
| This compound | 4.2 |
| Sunitinib (Control) | 0.025 |
| NP-002 | 15.7 |
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of this compound as a potential inhibitor of VEGFR-2. The detailed protocols for a primary biochemical assay and a secondary cell-based assay allow for the robust identification and characterization of novel anticancer agents from natural product libraries. The hypothetical data presented suggests that this compound demonstrates promising inhibitory activity in both biochemical and cellular contexts, warranting further investigation into its mechanism of action and potential for therapeutic development. This structured HTS approach is essential for efficiently navigating the vast chemical space of natural products to uncover new leads for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A High-Throughput Screening Platform of Microbial Natural Products for the Discovery of Molecules with Antibiofilm Properties against Salmonella [frontiersin.org]
Dissolving Rauvotetraphylline A for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole alkaloid isolated from the plant Rauvolfia tetraphylla. Alkaloids from this genus are known for a variety of pharmacological activities, including antihypertensive, antipsychotic, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the dissolution of this compound for use in cell-based assays and other in vitro experiments.
Data Presentation: Solubility of Indole Alkaloids
| Solvent | General Solubility | Recommended for In Vitro Stock | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | Yes | A strong organic solvent capable of dissolving a wide array of organic compounds.[6] It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol (EtOH) | Generally soluble | Yes | Another common solvent for dissolving indole alkaloids. A mixture of ethanol and DMSO can sometimes improve solubility for certain compounds.[7] |
| Water | Generally insoluble | No | Indole alkaloids typically have low solubility in aqueous media, which can lead to precipitation in cell culture. |
| Methanol (MeOH) | Generally soluble | Less common for cell culture | While many organic compounds are soluble in methanol, DMSO and ethanol are more commonly used for preparing stock solutions for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 342.43 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 342.43 g/mol * 1 mL = 0.00034243 g = 0.342 mg.
-
-
-
Weighing the compound:
-
Carefully weigh out 0.342 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (appropriate for your cell line)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
-
Application to cells:
-
Add the appropriate volume of the working solution to your cell culture wells to achieve the desired final concentration of this compound.
-
Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
Mandatory Visualizations
Experimental Workflow for this compound Dissolution and Use
Caption: Workflow for preparing this compound solutions.
Proposed Signaling Pathway of Rauwolfia Alkaloids
Rauwolfia alkaloids, the class of compounds to which this compound belongs, are known to exert their pharmacological effects primarily through the depletion of catecholamines, such as norepinephrine, and serotonin from nerve endings.[8][9][10] This action is believed to be the basis for their antihypertensive and antipsychotic properties.
Caption: Mechanism of action of Rauwolfia alkaloids.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Indian Rauwolfia research led to the evolution of neuropsychopharmacology & the 2000 Nobel Prize (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. [Influence of the Rauwolfia alkaloids reserpine, rescinnamine and canescine on the catecholamine content of the adrenal medulla] - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Rauvotetraphylline A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical characterization of Rauvotetraphylline A, a sarpagine-type indole alkaloid. This compound is a natural product isolated from the plant Rauvolfia tetraphylla. These guidelines are intended to support researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of this compound, ensuring accuracy, reproducibility, and adherence to high analytical standards. The protocols described herein cover chromatographic separation by High-Performance Liquid Chromatography (HPLC), structural elucidation by High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Substance Description
This compound is an indole alkaloid with potential pharmacological activities. As an analytical standard, it is crucial to have a well-characterized reference material for accurate identification and quantification in various matrices, including plant extracts and pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O₃ | N/A |
| Molecular Weight | 342.4 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Purity (typical) | >96% | N/A |
| Storage Conditions | -20°C, protected from light and moisture | N/A |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification of this compound. The following protocol is based on established methods for the analysis of indole alkaloids from Rauvolfia species and can be adapted and validated for specific applications[1][2][3][4][5].
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at 210 nm or 280 nm[6][2] |
| Injection Volume | 10-20 µL |
| Standard Concentration Range | 1 - 100 µg/mL |
Experimental Protocol: Quantitative Analysis of this compound by HPLC
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound analytical standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
For plant material, perform an extraction using methanol or a suitable solvent system. The extract may require further clean-up using Solid Phase Extraction (SPE) to remove interfering substances.
-
For formulated products, dissolve the product in a suitable solvent and dilute to fall within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
-
Method Validation (as per ICH guidelines):
-
Linearity: Analyze the calibration standards and demonstrate a linear relationship between concentration and peak area (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Ensure that the peak for this compound is well-resolved from other components in the sample matrix.
-
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
HRMS is a powerful technique for confirming the elemental composition and elucidating the structure of this compound through accurate mass measurements and fragmentation analysis[7][8][9][10][11].
Table 3: HRMS Parameters for this compound
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Scan Range | m/z 100 - 1000 |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for MS/MS |
| Expected [M+H]⁺ | m/z 343.2016 |
Experimental Protocol: HRMS Analysis of this compound
-
Sample Preparation:
-
Dissolve a small amount of this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
For complex mixtures, initial separation by HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) is recommended prior to MS analysis.
-
-
Mass Spectrometric Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire full scan mass spectra to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 343.2016) to obtain fragmentation patterns.
-
-
Data Analysis:
-
Confirm the elemental composition of the parent ion using the accurate mass measurement.
-
Propose fragmentation pathways based on the observed product ions in the MS/MS spectrum. Common fragmentation for indole alkaloids involves cleavages of the ring systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Table 4: NMR Experimental Parameters for this compound
| Experiment | Purpose |
| ¹H NMR | Determines the number and environment of protons. |
| ¹³C NMR | Determines the number and environment of carbon atoms. |
| COSY | Correlates coupled protons. |
| HSQC | Correlates protons with their directly attached carbons. |
| HMBC | Correlates protons and carbons over two to three bonds. |
| NOESY/ROESY | Determines spatial proximity of protons for stereochemical assignment. |
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve an accurately weighed amount (typically 1-5 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and obtain proton chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to establish the complete structure and relative stereochemistry.
-
-
Spectral Interpretation:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Compare the obtained spectral data with published data for related sarpagine-type alkaloids to aid in the assignment.
-
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data for research, development, and quality control purposes. The combination of HPLC for quantification, HRMS for structural confirmation, and NMR for definitive structural elucidation represents the current standard for the analysis of complex natural products like this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Rauvotetraphylline A in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a tetracyclic oxindole alkaloid isolated from Rauvolfia tetraphylla. As with many novel natural products, a sensitive and robust analytical method is crucial for pharmacokinetic studies, toxicological assessment, and overall drug development. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method is designed to be selective, sensitive, and suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. If unavailable, a compound with similar physicochemical properties and chromatographic behavior can be used (e.g., Yohimbine).
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.
-
Thawing: Thaw plasma samples and quality control (QC) samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Yohimbine in 50% methanol) to each tube, except for blank samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is designed to achieve a good peak shape and separation from endogenous plasma components.
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for sensitive and selective detection.
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 343.4 | 184.1 (Quantifier) | 100 | 25 |
| 156.1 (Qualifier) | 100 | 35 | ||
| Yohimbine (IS) | 355.2 | 144.1 | 100 | 30 |
Note: The MRM transitions for this compound are proposed based on its chemical structure (Molecular Weight: 342.4 g/mol ). The precursor ion is the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation pathways of indole alkaloids, such as cleavage of the ethylidene- and hydroxymethyl- side chains. These transitions should be optimized on the specific instrument used.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method, based on typical values for validated bioanalytical LC-MS/MS assays.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 3: Precision and Accuracy
| QC Concentration (ng/mL) | Precision (CV, %) - Intra-day | Precision (CV, %) - Inter-day | Accuracy (%) - Intra-day | Accuracy (%) - Inter-day |
| LLOQ (1) | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Low QC (3) | < 10% | < 10% | 90 - 110% | 90 - 110% |
| Mid QC (100) | < 10% | < 10% | 90 - 110% | 90 - 110% |
| High QC (800) | < 10% | < 10% | 90 - 110% | 90 - 110% |
Table 4: Recovery and Matrix Effect
| Analyte | QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low (3) | 85 - 95% | 90 - 110% |
| High (800) | 85 - 95% | 90 - 110% | |
| Yohimbine (IS) | 100 | 85 - 95% | 90 - 110% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Caption: LC-MS/MS workflow for this compound.
This document provides a template for an LC-MS/MS method. All parameters, especially mass spectrometric conditions, should be optimized in the user's laboratory for the specific instrumentation being used. Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA) before analyzing study samples.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Rauvotetraphylline A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Rauvotetraphylline A from Rauwolfia tetraphylla. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a sarpagine-type monoterpenoid indole alkaloid isolated from the aerial parts of Rauwolfia tetraphylla[1][2]. Indole alkaloids from the Rauwolfia genus are known for a wide range of pharmacological activities, including antihypertensive, antipsychotic, and anti-inflammatory properties[3]. The unique structure of this compound makes it a compound of interest for further pharmacological investigation.
Q2: Which part of the Rauwolfia tetraphylla plant is the best source for alkaloids?
While Rauvotetraphyllines A-E have been isolated from the aerial parts (leaves and stems)[1][2], the total alkaloid content can vary significantly between different plant organs. In Rauwolfia tetraphylla, the highest total alkaloid content has been reported in the flowers (9.0%) and very young leaves (8.17%), while the roots also contain a significant amount[1]. However, the distribution of specific alkaloids like this compound may differ. For general indole alkaloid extraction from Rauwolfia species, roots are often a primary source[4].
Q3: What are the general steps for extracting indole alkaloids like this compound?
The general procedure for indole alkaloid extraction involves the following key steps:
-
Preparation of Plant Material: The plant material (e.g., dried and powdered leaves) is prepared to increase the surface area for solvent penetration.
-
Extraction: The powdered plant material is extracted with a suitable solvent to dissolve the alkaloids.
-
Acid-Base Treatment: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds.
-
Purification: The enriched alkaloid fraction is then purified using chromatographic techniques to isolate the target compound, this compound.
Troubleshooting Guide
Issue 1: Low Yield of Crude Alkaloid Extract
-
Question: I am getting a very low yield of the crude alkaloid extract from my plant material. What could be the problem and how can I improve it?
-
Answer: Low yield of the crude extract can be attributed to several factors:
-
Choice of Solvent: The polarity of the extraction solvent is crucial. While ethanol has been used for the initial extraction of Rauvotetraphyllines[1][2], other solvents like methanol, chloroform, and ethyl acetate are also effective for general alkaloid extraction from Rauwolfia species[3][4]. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by chloroform, then methanol) can be effective.
-
Extraction Method: The efficiency of extraction can be enhanced by using methods that increase the contact between the solvent and the plant material. Techniques like Soxhlet extraction or ultrasonic-assisted extraction (UAE) can significantly improve the yield and reduce extraction time compared to simple maceration[5][6].
-
Particle Size of Plant Material: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
-
Plant Material Quality: The alkaloid content can vary depending on the age of the plant, the season of collection, and geographical location.
-
Issue 2: Poor Separation of this compound during Chromatography
-
Question: I am having difficulty separating this compound from other co-extracted alkaloids during column chromatography. What can I do?
-
Answer: Co-elution of alkaloids with similar polarities is a common challenge. Consider the following adjustments:
-
Stationary Phase: If using normal-phase chromatography (e.g., silica gel), ensure the silica is properly activated. For complex mixtures, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Mobile Phase Optimization: A systematic optimization of the mobile phase is critical. For normal-phase chromatography, a gradient elution with a solvent system like hexane-ethyl acetate or chloroform-methanol, gradually increasing the polarity, can improve separation. For reverse-phase chromatography, a gradient of water and acetonitrile or methanol is typically used.
-
Advanced Chromatographic Techniques: For challenging separations, consider using more advanced techniques like pH-zone-refining fast centrifugal partition chromatography, which has been successfully used for the large-scale separation of alkaloids from Rauwolfia tetraphylla[7]. High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical and preparative separations.
-
Issue 3: Degradation of this compound during Extraction
-
Question: I suspect that my target compound, this compound, is degrading during the extraction process. What are the likely causes and how can I prevent this?
-
Answer: Indole alkaloids can be sensitive to heat, light, and pH.
-
Temperature: High temperatures during extraction and solvent evaporation can lead to the degradation of thermolabile alkaloids. It is advisable to conduct extractions at room temperature or with moderate heating (e.g., 40-60°C) and to evaporate solvents under reduced pressure at a low temperature[8][9].
-
pH: Extreme pH conditions can cause structural changes in alkaloids. While acid-base extraction is necessary, prolonged exposure to strong acids or bases should be avoided. The stability of indole alkaloids is often pH-dependent, with many being more stable in slightly acidic to neutral conditions[9].
-
Light: Some alkaloids are photosensitive. It is good practice to protect the extracts from direct light by using amber-colored glassware or by covering the apparatus with aluminum foil.
-
Data Presentation
Table 1: Total Alkaloid Yield from Different Parts of Rauwolfia tetraphylla
| Plant Part | Total Alkaloid Yield (%) |
| Flower | 9.0 |
| Very Young Leaf | 8.17 |
| Mature Leaf | 2.45 |
| Old Leaf | 1.87 |
| Flower Stem | 1.85 |
| Stem | 1.63 |
| Root | 1.57 |
| Young Leaf | 1.33 |
| Fruit | 0.22 |
Data adapted from a study on the gravimetric estimation of indole alkaloids[1].
Note: The yield of the specific alkaloid, this compound, is not explicitly reported in the literature and would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Extraction of Total Alkaloids from Rauwolfia tetraphylla
This protocol is a general method and may require optimization for maximizing the yield of this compound.
-
Plant Material Preparation:
-
Collect fresh aerial parts of Rauwolfia tetraphylla.
-
Air-dry the plant material in the shade to prevent the degradation of phytochemicals.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (e.g., 100 g of powder in 1 L of ethanol) for 48-72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude ethanol extract in 5% aqueous hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a nonpolar solvent like diethyl ether or hexane to remove neutral and acidic lipophilic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a base, such as ammonium hydroxide or sodium carbonate, to precipitate the alkaloids.
-
Extract the alkaline solution multiple times with a solvent like chloroform or dichloromethane.
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel (60-120 mesh) using a slurry packing method with a nonpolar solvent like hexane.
-
-
Sample Loading:
-
Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate or chloroform.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions containing the compound with the desired Rf value corresponding to this compound.
-
-
Final Purification:
-
The combined fractions may require further purification by recrystallization or preparative HPLC to obtain pure this compound.
-
Mandatory Visualizations
Biosynthetic Pathway of Sarpagine-Type Alkaloids
References
- 1. researchgate.net [researchgate.net]
- 2. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of ultrasound-assisted extraction of flavonoid compounds and their pharmaceutical activity from curry leaf (Murraya koenigii L.) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Rauvotetraphylline A instability in solution.
Welcome to the technical support center for Rauvotetraphylline A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with this sarpagine-type indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the most likely causes?
A1: Instability of this compound in solution can be attributed to several factors, primarily pH, solvent, temperature, and light exposure. Indole alkaloids, in general, can be sensitive to acidic conditions and elevated temperatures. Some may also be susceptible to photodegradation. One study on Rauvolfia alkaloids noted that while some were stable in a chloroform extract for up to 15 days, others showed instability within a single day.[1] It is crucial to control these environmental parameters to ensure the integrity of your solution.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: For many indole alkaloids, methanol is a common solvent for preparing stock solutions.[1] These stock solutions should be stored at low temperatures, typically 4°C, to minimize thermal degradation. For long-term storage, freezing (-20°C or -80°C) may be considered, but it is essential to perform stability studies to ensure that freeze-thaw cycles do not contribute to degradation.
Q3: I am observing the appearance of new peaks in my HPLC analysis of a this compound solution. What could these be?
A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. While the specific degradation products of this compound have not been extensively characterized in publicly available literature, potential degradation pathways for indole alkaloids can include:
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Oxidation: The indole nucleus can be susceptible to oxidation, leading to the formation of various oxidized derivatives.
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Hydrolysis: If the molecule contains ester functional groups, they can be hydrolyzed under acidic or basic conditions.
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Epimerization: Changes in pH or temperature could potentially lead to the epimerization at stereochemically labile centers. For sarpagine-type alkaloids, the C16 position can be susceptible to epimerization.
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Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, resulting in the formation of various degradation products.
A forced degradation study can help to systematically identify potential degradation products under various stress conditions.
Q4: How does pH affect the stability of this compound?
A4: The stability of indole alkaloids is often highly dependent on pH.[2] Many are acid-labile and degrade in acidic conditions.[2] Conversely, alkaline conditions can also promote degradation, such as hydrolysis of ester linkages.[2] It is recommended to maintain solutions of this compound at a neutral or near-neutral pH unless experimental conditions require otherwise. Buffering your solution may be necessary to maintain a stable pH.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
If you observe a rapid decrease in the purity of your this compound solution as determined by HPLC or other analytical methods, follow this troubleshooting workflow:
References
Technical Support Center: Optimizing HPLC Separation of Rauvotetraphylline Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Rauvotetraphylline isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Rauvotetraphylline isomers challenging?
A1: Rauvotetraphylline, also known as Ajmalicine, belongs to the indole alkaloids class and possesses multiple stereogenic centers.[1][2] This results in the existence of stereoisomers (diastereomers and enantiomers) with very similar physicochemical properties, making their separation by conventional achiral HPLC difficult. Effective separation often requires specialized chiral stationary phases (CSPs) or careful optimization of reversed-phase conditions to exploit subtle structural differences.
Q2: What is a recommended starting point for HPLC method development for Rauvotetraphylline isomers?
A2: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3] An isocratic method using acetonitrile and a phosphate or formate buffer is often a robust initial condition.[4][5] For chiral separations, screening polysaccharide-based CSPs is a common and effective strategy.[6]
Q3: How does mobile phase pH affect the separation of these isomers?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[7] For basic compounds like alkaloids, operating at a pH where the analytes are in a consistent ionization state can improve peak shape and selectivity.[8] Small adjustments in pH can significantly alter the retention and resolution of isomers.[9][10]
Q4: When should I consider using a chiral stationary phase (CSP)?
A4: If you are dealing with enantiomers of Rauvotetraphylline or if diastereomers are not sufficiently resolved on standard achiral columns, a CSP is necessary.[11][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral compounds, including natural products.[6][13]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Rauvotetraphylline isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate stationary phase. | - Achiral: Screen different C18 columns from various manufacturers or consider a phenyl-hexyl column for alternative selectivity. - Chiral: Screen a variety of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives).[6][13] |
| Suboptimal mobile phase composition. | - Systematically vary the ratio of organic modifier (acetonitrile/methanol) to the aqueous phase. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). | |
| Inappropriate pH of the mobile phase. | - Adjust the mobile phase pH in small increments (e.g., 0.2 units) to find the optimal selectivity.[8] | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to mask active silanol sites.[8] - Adjust the mobile phase pH to ensure the analyte is in a single, stable ionic form.[14] |
| Column overload. | - Reduce the sample concentration or injection volume.[13] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | - Use a column oven to maintain a constant and consistent temperature.[13][15] |
| Insufficient column equilibration. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.[15] | |
| Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use high-purity solvents.[15] | |
| Peak Splitting | Sample solvent incompatibility. | - Dissolve the sample in the initial mobile phase or a solvent weaker than the mobile phase.[8][14] |
| Void in the column. | - If the problem persists after checking other causes, the column may be damaged and require replacement.[8] |
Experimental Protocols
Starting Protocol for Reversed-Phase HPLC Separation of Rauvotetraphylline Diastereomers
This protocol provides a robust starting point for separating diastereomers of Rauvotetraphylline. Optimization will likely be required.
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Column: C18, 250 x 4.6 mm, 5 µm particle size
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Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.5) (35:65 v/v)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: UV at 280 nm[2]
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the mobile phase.
Method Optimization Workflow
If the initial separation is suboptimal, follow this workflow:
Data Presentation
The following tables present hypothetical data to illustrate the effect of key parameters on the separation of two Rauvotetraphylline isomers.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution
| % Acetonitrile | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 30 | 12.5 | 13.8 | 1.8 |
| 35 | 9.8 | 10.6 | 1.5 |
| 40 | 7.2 | 7.7 | 1.1 |
Table 2: Effect of Mobile Phase pH on Retention Time and Resolution
| pH | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 6.0 | 10.5 | 11.5 | 1.7 |
| 6.5 | 9.8 | 10.6 | 1.5 |
| 7.0 | 9.5 | 10.1 | 1.2 |
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the HPLC separation of Rauvotetraphylline isomers.
References
- 1. scialert.net [scialert.net]
- 2. scispace.com [scispace.com]
- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. iosrphr.org [iosrphr.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Overcoming Solubility Challenges of Rauvotetraphylline A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Rauvotetraphylline A. The information is presented in a question-and-answer format to directly tackle common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia tetraphylla.[][2][3] Its chemical structure consists of a complex polycyclic system with the molecular formula C20H26N2O3.[] Like many natural products, particularly alkaloids, this compound exhibits poor aqueous solubility, which can significantly hinder its preclinical and clinical development. Low solubility can lead to poor absorption and bioavailability, making it challenging to achieve therapeutic concentrations in vivo.[4]
Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?
There are several physical and chemical strategies to enhance drug solubility.[5] These methods can be broadly categorized as:
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Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension), modification of the crystal state (polymorphs, amorphous forms), and creating solid dispersions in hydrophilic carriers.[5][6]
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Chemical Modifications: These approaches involve the use of excipients or chemical alterations, such as pH adjustment, co-solvents, surfactants, and complexation (e.g., with cyclodextrins).[4][5]
The choice of method depends on the physicochemical properties of the drug, the desired dosage form, and the intended route of administration.[4]
Q3: How does the alkaloid nature of this compound influence solubility enhancement strategies?
The presence of nitrogen atoms in the structure of this compound, a characteristic of alkaloids, suggests that its solubility may be pH-dependent. The basic nitrogen atoms can be protonated at acidic pH, forming a more soluble salt. This property can be exploited to enhance its solubility in aqueous solutions.
Troubleshooting Guide
Issue: My stock solution of this compound in DMSO precipitates when diluted with aqueous buffer.
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Question: Why is this happening and how can I prevent it?
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Answer: This is a common issue when diluting a concentrated stock solution from an organic solvent like DMSO into an aqueous medium where the compound is less soluble. To avoid precipitation, it is recommended to first dilute the stock solution in a series of steps with a mixture of the organic solvent and the aqueous buffer, gradually increasing the proportion of the aqueous component. Pre-heating the stock solution and the buffer to 37°C before dilution can also help prevent precipitation.[7] If precipitation still occurs, consider using sonication to help redissolve the compound.[7]
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Issue: I am unable to achieve the desired concentration of this compound for my in vitro cell-based assay.
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Question: What methods can I try to increase the aqueous solubility of this compound for my experiment?
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Answer: You can explore several techniques. A logical first step for an alkaloid is pH adjustment. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6) to see if protonation of the nitrogen atoms improves solubility. If pH adjustment is not sufficient or compatible with your assay, consider using co-solvents or non-ionic surfactants at low, non-toxic concentrations.
-
Experimental Protocols
pH Adjustment
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Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate buffers for pH 4-6 and phosphate buffers for pH 6-7.4).
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Solubility Determination: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully withdraw the supernatant, filter it through a 0.22 µm filter, and determine the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.
Co-solvency
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Co-solvent Selection: Choose a panel of water-miscible co-solvents with low toxicity, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).
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Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent in water or buffer).
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Solubility Determination: Follow the same procedure as for pH adjustment (steps 2-5) to determine the solubility of this compound in each co-solvent mixture.
Use of Surfactants
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Surfactant Selection: Select non-ionic surfactants that are generally well-tolerated in biological systems, such as Tween® 80 or Cremophor® EL.
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Preparation of Surfactant Solutions: Prepare aqueous solutions of the selected surfactant at various concentrations, ensuring they are above the critical micelle concentration (CMC).
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Solubility Determination: Determine the solubility of this compound in each surfactant solution using the equilibration method described above.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Advantages | Disadvantages |
| pH Adjustment | Simple, cost-effective. | Potential for precipitation upon pH change; may not be suitable for all biological assays. |
| Co-solvency | Can significantly increase solubility for lipophilic compounds.[8] | Potential for toxicity of the co-solvent; may affect biological activity. |
| Surfactants | Effective at low concentrations; can stabilize drug suspensions.[5] | Potential for cell toxicity; may interfere with certain assays. |
| Solid Dispersion | Enhances dissolution rate.[5] | Requires specialized equipment (e.g., hot-melt extruder); drug must be thermostable for some methods.[5] |
| Nanosuspension | Increases surface area and dissolution rate; applicable to lipid-insoluble drugs.[5][8] | Requires specialized equipment for production and characterization. |
Visualization
Caption: Decision tree for selecting a solubility enhancement method.
This workflow provides a systematic approach for researchers to tackle the solubility challenges of this compound, starting from simple and cost-effective methods and progressing to more advanced techniques if required.
References
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Rauvotetraphylline D | TargetMol [targetmol.com]
- 8. longdom.org [longdom.org]
Rauvotetraphylline A: Technical Support & Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals who are observing a lack of activity with Rauvotetraphylline A in their assays. This guide offers troubleshooting steps, frequently asked questions, and relevant experimental data to help identify potential issues and determine the next steps in your research.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any activity with this compound in my assay. Is this expected?
It is possible that this compound is not active in your specific assay system. Published data on the bioactivity of this compound is limited. However, one study that screened Rauvotetraphyllines A-E for in vitro cytotoxicity against five different human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) reported IC50 values of >40 μM for all tested compounds.[1][2] This suggests that this compound may exhibit low potency or be inactive in certain cellular assays. Your results may be consistent with these findings.
Q2: What are the known biological activities of compounds from Rauvolfia tetraphylla?
The plant Rauvolfia tetraphylla, from which this compound is isolated, is known to produce a wide range of indole alkaloids with various pharmacological activities.[3] Extracts from this plant and other isolated compounds have been reported to possess antimicrobial, antioxidant, anti-inflammatory, cytotoxic, and antihypertensive properties.[1][4][5] However, the specific activity of this compound remains largely uncharacterized in the public domain.
Q3: Could there be a problem with my experimental setup?
Yes, a lack of activity can often be attributed to experimental factors. It is crucial to systematically troubleshoot your assay to rule out any technical issues. This can include problems with the compound itself, the assay conditions, or the biological system you are using. The troubleshooting guide below provides a structured approach to identifying potential problems.
Troubleshooting Guide
If this compound is not showing activity in your assay, consider the following potential issues, categorized by area.
Category 1: Compound Integrity and Handling
| Potential Issue | Recommended Action |
| Poor Solubility | Visually inspect for precipitation in your assay media. Determine the solubility of this compound in your specific buffer. Consider using a different solvent or a lower, more soluble concentration range. |
| Compound Degradation | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. You can verify the compound's integrity over the course of your experiment using techniques like HPLC. |
| Incorrect Purity/Identity | Confirm the purity and identity of your compound batch using methods such as NMR or LC-MS. Impurities could potentially interfere with the assay or mask the true activity. |
Category 2: Assay and Experimental Conditions
| Potential Issue | Recommended Action |
| Assay Interference | In fluorescence-based assays, check for autofluorescence of the compound. For enzyme-based assays like those using luciferase, run a counter-screen with the purified enzyme to rule out direct inhibition. |
| Inappropriate Concentration Range | If the compound has low potency, you may not see an effect at the concentrations tested. Perform a wider dose-response curve, starting from nanomolar and going up to high micromolar concentrations. |
| Suboptimal Assay Conditions | Ensure that all reagents are properly prepared and that incubation times and temperatures are optimal for your specific assay. Verify that your positive and negative controls are behaving as expected. |
| Cell-Based Assay Issues | The compound may not be cell-permeable. If you are using a cellular assay, consider a biochemical assay with a purified target if possible. Also, ensure your cells are healthy and in the correct growth phase. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the cytotoxic activity of this compound.
| Compound | Cell Line | Assay Type | Result (IC50) |
| This compound | HL-60 (Human promyelocytic leukemia) | MTT | > 40 µM |
| This compound | SMMC-7721 (Human hepatoma) | MTT | > 40 µM |
| This compound | A-549 (Human lung carcinoma) | MTT | > 40 µM |
| This compound | MCF-7 (Human breast adenocarcinoma) | MTT | > 40 µM |
| This compound | SW-480 (Human colon adenocarcinoma) | MTT | > 40 µM |
Data sourced from Gao et al., 2015, as cited in related literature.[2]
Experimental Protocols
Example Protocol: MTT Cytotoxicity Assay
This is a general protocol for assessing the cytotoxicity of a compound, such as this compound, against an adherent cancer cell line.
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Cell Seeding:
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Culture cells to ~80% confluency.
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Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
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Incubate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Assay:
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Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
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Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
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Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. envirobiotechjournals.com [envirobiotechjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Avoiding degradation of Rauvotetraphylline A during storage.
This technical support center provides guidance on avoiding the degradation of Rauvotetraphylline A during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The recommendations provided below are based on the chemical properties of indole alkaloids, particularly studies on Reserpine, a related compound from Rauvolfia species, and general best practices for handling sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its indole alkaloid structure, this compound is likely susceptible to degradation from the following factors:
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Oxidation: The indole ring system is prone to oxidation, which can be catalyzed by air (oxygen), light, and trace metal ions.
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Hydrolysis: The presence of ester or other hydrolyzable functional groups could lead to degradation in aqueous solutions, especially at non-neutral pH.
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Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the formation of degradation products.
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Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
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Solid Form (Powder): Store at or below -20°C in a tightly sealed, opaque container. To prevent moisture absorption, allow the container to warm to room temperature before opening.
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In Solution: Prepare solutions fresh whenever possible. If storage of a stock solution is necessary, store it at -80°C in a tightly sealed, opaque container. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: I observed a color change in my this compound solution. What could be the cause?
A3: A color change, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation or the formation of polymeric degradation products. This can be triggered by exposure to air, light, or incompatible solvents. It is recommended to discard the solution and prepare a fresh one, ensuring minimal exposure to atmospheric oxygen and light during preparation and storage.
Q4: Can I store this compound solutions at 4°C?
A4: Short-term storage (a few days) at 4°C may be acceptable for some applications, but for long-term storage, -80°C is strongly recommended to significantly slow down potential degradation reactions. It is best to perform a small-scale stability test for your specific experimental conditions to determine if 4°C storage is suitable.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound during the experiment.
Troubleshooting Steps:
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Protect from Light: Conduct all experimental steps, including solution preparation and incubations, in the dark or under amber light to minimize photogradation.
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Control Temperature: Avoid exposing the compound to elevated temperatures. If heating is necessary, perform it for the shortest possible duration.
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Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use freshly opened, high-purity solvents.
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Consider Antioxidants: For aqueous buffers, consider degassing the buffer and adding an antioxidant (e.g., ascorbic acid, DTT) if compatible with your experimental system.
Issue 2: Appearance of Unknown Peaks in Chromatography
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
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Analyze a Fresh Sample: Prepare a fresh solution of this compound and immediately analyze it using your chromatographic method to establish a baseline.
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Review Handling Procedures: Scrutinize your sample preparation and handling workflow for potential exposure to light, heat, or air.
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Perform a Forced Degradation Study: To tentatively identify if the unknown peaks are degradation products, you can perform a simple forced degradation study (see Experimental Protocols section). This can help in confirming the lability of the compound under certain stress conditions.
Data Presentation
Table 1: General Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Duration (General Guideline) |
| Solid (Powder) | -20°C | Tightly sealed, opaque | Up to 3 years |
| In Solvent | -80°C | Tightly sealed, opaque | Up to 1 year |
Note: These are general guidelines based on related compounds. Users should validate storage conditions for their specific lots and applications.
Table 2: Potential Degradation of Indole Alkaloids under Forced Conditions (Based on Reserpine Studies)
| Stress Condition | Potential for Degradation |
| Acidic (e.g., 0.1 M HCl) | High |
| Basic (e.g., 0.1 M NaOH) | High |
| Oxidative (e.g., 3% H₂O₂) | High |
| Photolytic (UV/Vis light) | High |
| Thermal (e.g., 60°C) | Moderate to High |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (General Approach)
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
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HPLC system with a UV-Vis or PDA detector.
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A C18 reversed-phase column is a good starting point (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase (Example):
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A gradient elution is recommended to separate compounds with a range of polarities.
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Start with a gradient of 5-95% B over 30 minutes.
3. Detection:
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Monitor at the λmax of this compound (determine by UV scan) and at a lower wavelength (e.g., 220 nm) to detect a wider range of potential degradation products.
4. Sample Preparation:
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Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
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Dilute with the initial mobile phase composition to the working concentration.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade a small amount of this compound to understand its degradation profile and to confirm the specificity of the analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol).
2. Stress Conditions (perform in parallel with a control sample protected from the stress condition):
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
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Thermal Degradation: Store the stock solution at 80°C for 48 hours.
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Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
3. Analysis:
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After the incubation period, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration and analyze by the developed HPLC method.
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Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of Rauvotetraphylline A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Rauvotetraphylline A.
Troubleshooting Guide: Unexpected Peaks in the ¹H NMR Spectrum
This guide provides a systematic approach to identifying the source of unexpected signals in your ¹H NMR spectrum of this compound.
Question: I am seeing extra peaks in my ¹H NMR spectrum of this compound that I cannot assign. How do I identify their source?
Answer: Unexpected peaks in an NMR spectrum can arise from several sources. Follow this step-by-step guide to troubleshoot the issue.
Step 1: Verify the Purity of Your Sample and Solvents
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Residual Solvents: The most common source of unexpected peaks is residual solvents from the extraction and purification process. Compare the chemical shifts of the unknown peaks with tables of common NMR solvents.
-
Grease: Silicon grease from glassware joints is a frequent contaminant and typically appears as a broad singlet around 0 ppm and may also have other signals.
-
Plasticizers: Phthalates from plastic containers or tubing can leach into your sample and often show signals in the aromatic region and a characteristic multiplet around 4.2 ppm.
Step 2: Consider the Presence of Impurities from the Isolation Process
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Silica Gel Residue: Fine silica particles can sometimes bleed from the column, leading to broad humps in the baseline, particularly in the upfield region.
-
Related Alkaloids: The genus Rauvolfia is known to produce a variety of structurally similar indole alkaloids. Co-elution of these related compounds during chromatography can lead to extra peaks in your spectrum.
Step 3: Evaluate the Possibility of Sample Degradation
-
Hydrolysis or Oxidation: Ajmaline-type alkaloids can be susceptible to degradation, especially if exposed to air, light, or acidic/basic conditions over time. This can lead to the formation of new compounds with their own NMR signals. Check for changes in the sample's appearance or re-run the NMR after a fresh purification if degradation is suspected.
Step 4: Assess NMR Acquisition and Processing Parameters
-
Phasing and Baseline Correction: Improper phasing or baseline correction during data processing can create artificial peaks or distortions that may be misinterpreted as real signals.
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large peak and are caused by inhomogeneous spinning of the NMR tube. They can be identified by changing the spinning rate, which will shift their position.
Step 5: Perform Confirmatory Experiments
-
D₂O Exchange: If you suspect an exchangeable proton (e.g., -OH or -NH), add a drop of D₂O to your NMR sample, shake well, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.
-
Spiking: If you have a pure standard of a suspected impurity, you can add a small amount to your sample and see if the intensity of the unexpected peak increases.
Frequently Asked Questions (FAQs)
Q1: I see a broad singlet around 1.5-2.5 ppm in my CDCl₃ spectrum. What could it be?
A1: A broad singlet in this region in chloroform-d is often due to residual water. You can confirm this with a D₂O exchange experiment.
Q2: My baseline is "lumpy" and not flat. What is the cause?
A2: A non-flat or "lumpy" baseline can be due to several factors, including poor shimming of the magnet, the presence of solid particles in the sample (e.g., silica gel), or a very concentrated sample. Try re-shimming the instrument, filtering your sample, or diluting it.
Q3: I see a triplet around 1.25 ppm and a quartet around 3.65 ppm that I can't assign to this compound.
A3: These signals are characteristic of ethanol, a common solvent used in extraction and purification. Ensure your sample is thoroughly dried under high vacuum to remove any residual ethanol.
Q4: Can the deuterated solvent itself be a source of impurities?
A4: Yes, deuterated solvents can contain small amounts of their non-deuterated counterparts or other impurities. It is good practice to run a blank spectrum of the solvent to identify any background signals.
Data Presentation
Table 1: Reference ¹H NMR Data for Structurally Similar Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis (in CDCl₃)
Note: This data is for compounds structurally related to this compound and should be used as a reference for expected chemical shift ranges.
| Proton | Rauvoloid A (δ ppm, J in Hz) | Rauvoloid B (δ ppm, J in Hz) | Perakine (δ ppm, J in Hz) |
| H-3 | 3.95 (m) | 4.01 (m) | 4.18 (m) |
| H-5 | 3.25 (m) | 3.30 (m) | 3.45 (m) |
| H-6 | 2.10 (m), 1.85 (m) | 2.15 (m), 1.90 (m) | 2.20 (m), 1.95 (m) |
| H-9 | 7.45 (d, 7.5) | 7.50 (d, 7.8) | 7.55 (d, 7.5) |
| H-10 | 7.10 (t, 7.5) | 7.15 (t, 7.8) | 7.20 (t, 7.5) |
| H-11 | 7.18 (t, 7.5) | 7.20 (t, 7.8) | 7.25 (t, 7.5) |
| H-12 | 7.30 (d, 7.5) | 7.35 (d, 7.8) | 7.40 (d, 7.5) |
| H-14 | 2.30 (m) | 2.35 (m) | 2.40 (m) |
| H-15 | 2.60 (m) | 2.65 (m) | 2.70 (m) |
| H-16 | 2.90 (m) | 2.95 (m) | 3.00 (m) |
| H-17 | 4.20 (d, 5.0) | 4.25 (d, 5.2) | 4.30 (d, 5.0) |
| H-18 | 1.70 (d, 7.0) | 1.75 (d, 7.2) | 1.80 (d, 7.0) |
| H-19 | 5.50 (q, 7.0) | 5.55 (q, 7.2) | 5.60 (q, 7.0) |
| H-21 | 3.80 (s) | 3.85 (s) | 9.70 (s) |
Table 2: Common ¹H NMR Solvent and Impurity Chemical Shifts
| Compound | Chemical Shift (δ ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 1.21, 3.48 | t, q |
| Ethanol | 1.25, 3.72 | t, q |
| Ethyl acetate | 1.26, 2.05, 4.12 | t, s, q |
| Hexane | 0.88, 1.26 | t, m |
| Methanol | 3.49 | s |
| Silicone Grease | ~0.0 | br s |
| Water | ~1.56 | br s |
Experimental Protocols
Standard ¹H NMR Sample Preparation
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Sample Weighing: Accurately weigh 1-5 mg of the purified this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquisition: Lock and shim the instrument according to standard procedures. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
Processing: Process the acquired FID by applying a Fourier transform, phase correction, and baseline correction.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying unexpected NMR peaks.
Caption: Potential sources of unexpected peaks in an NMR spectrum.
Technical Support Center: Enhancing the Target Specificity of Rauvotetraphylline A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the target binding specificity of Rauvotetraphylline A.
Troubleshooting Guides
Issue 1: High Off-Target Binding of this compound
Description: Initial screening assays indicate that this compound binds to multiple unintended targets, leading to potential toxicity or confounding experimental results.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Promiscuous Physicochemical Properties | Modify the scaffold to reduce properties associated with promiscuity, such as high lipophilicity or the presence of reactive functional groups. | Lead Optimization & Analog Synthesis: Systematically synthesize analogs of this compound. For example, introduce more polar functional groups to decrease lipophilicity (LogP) or mask reactive moieties through bioisosteric replacement. |
| Lack of Specific Interactions | Enhance interactions with the desired target through rational drug design. This involves identifying unique features in the target's binding pocket that can be exploited. | Structure-Based Drug Design: Utilize X-ray crystallography or cryo-EM to determine the co-crystal structure of this compound with its target. Identify unique residues or pockets and design analogs that form specific hydrogen bonds, salt bridges, or hydrophobic interactions.[1] |
| High Compound Concentration in Assays | Non-specific binding can be concentration-dependent. | Dose-Response Assays: Perform binding assays across a wide range of concentrations for both the intended target and known off-targets to determine the therapeutic window and identify if specificity is achievable at lower concentrations. |
Issue 2: Promising Analog Shows Reduced Potency
Description: A synthesized analog of this compound demonstrates improved specificity but a significant loss of potency against the primary target.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Loss of Key Binding Interactions | The modification made to improve specificity may have disrupted a crucial interaction with the primary target. | Computational Modeling & Mutagenesis: Use molecular docking and molecular dynamics simulations to analyze the binding mode of the new analog compared to the parent compound.[1] Validate the computational model with site-directed mutagenesis of the target protein to confirm key interacting residues. |
| Unfavorable Conformational Changes | The structural modification may force the molecule into a conformation that is less optimal for binding to the intended target. | Conformational Analysis: Employ techniques like NMR spectroscopy or computational conformational searches to understand the preferred solution-state conformation of the analog. |
| Introduction of Steric Hindrance | The newly introduced chemical group may clash with the target's binding site. | Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs with varying sizes and properties at the position of modification to probe the steric and electronic tolerance of the binding pocket. |
Frequently Asked Questions (FAQs)
Q1: What are the initial computational steps to guide the design of more specific this compound analogs?
A1: A robust computational workflow is essential to prioritize synthetic efforts. The initial steps should include:
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Target and Off-Target Identification: If the biological targets are not fully known, use computational methods like reverse docking or target prediction servers to identify potential on- and off-targets.
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Homology Modeling: If the experimental structure of the target protein is unavailable, generate a high-quality homology model.
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Molecular Docking: Dock this compound into the binding sites of both the intended target and key off-targets to predict binding poses and energies.
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Binding Site Analysis: Compare the binding pockets of the target and off-targets to identify differences in amino acid residues, size, shape, and electrostatic potential that can be exploited to enhance specificity.
Caption: Computational workflow for designing more specific small molecules.
Q2: How can we experimentally validate that a new analog has improved target specificity?
A2: A combination of in vitro and cell-based assays is crucial for validation:
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Biochemical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of the analog to the primary target and a panel of relevant off-targets.
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Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Phenotypic Screening: If the desired cellular effect is known, compare the phenotypic response of the analog to that of the parent compound in relevant cell lines.
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Proteome-wide Profiling: Techniques like chemical proteomics can provide an unbiased assessment of the analog's off-targets in a cellular lysate.
Q3: What are the key principles of rational drug design to increase specificity?
A3: Rational drug design aims to improve selectivity by exploiting the differences between the target and off-target binding sites. Key strategies include:
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Shape Complementarity: Design analogs that fit snugly into the target's binding pocket while introducing steric clashes with the binding sites of off-targets.
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Electrostatic Optimization: Modify the charge distribution of the molecule to favor interactions with the specific electrostatic environment of the target's binding site.
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Exploiting Flexibility: Target unique conformational states of the desired protein that are not readily adopted by off-targets.
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Displacing Unfavorable Water Molecules: Identify high-energy water molecules in the target's binding site that can be displaced by the ligand to gain binding affinity and specificity.
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Allosteric Targeting: Design ligands that bind to an allosteric site unique to the target protein, which can offer higher specificity than targeting highly conserved active sites.
Caption: Key principles of rational drug design for enhancing target specificity.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Target Validation
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Identify Putative Binding Residues: Based on computational models or structural data, identify amino acid residues in the target protein predicted to be crucial for this compound binding.
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Primer Design: Design primers for PCR that introduce a specific mutation (e.g., Alanine substitution) at the desired residue.
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Mutagenesis PCR: Perform PCR using a high-fidelity polymerase and a plasmid containing the wild-type target protein cDNA as a template.
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Template Digestion: Digest the parental, methylated DNA template with an appropriate restriction enzyme (e.g., DpnI).
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Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
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Sequence Verification: Isolate the plasmid DNA and verify the desired mutation through Sanger sequencing.
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Protein Expression and Purification: Express and purify both the wild-type and mutant proteins.
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Binding Assay: Perform binding assays (e.g., SPR) to compare the binding affinity of this compound to the wild-type and mutant proteins. A significant loss of affinity for the mutant protein confirms the importance of that residue for binding.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
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Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface.
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Analyte Preparation: Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer.
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Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
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Dissociation Phase: After the association phase, flow running buffer over the chip to measure the dissociation of the analyte from the protein.
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Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
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Specificity Testing: Repeat the experiment with known off-target proteins immobilized on the chip to determine the binding affinity for these as well, allowing for a quantitative comparison of specificity.
References
Technical Support Center: Synthesis of Rauvotetraphylline A and Related Sarpagine Alkaloids
Welcome to the technical support center for the synthesis of Rauvotetraphylline A and its structural analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex class of indole alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the key strategic bond disconnection in the retrosynthesis of this compound and related sarpagine alkaloids?
A1: The most common and effective retrosynthetic strategy for sarpagine alkaloids, including this compound, involves a primary disconnection of the tetracyclic core. This typically leads back to a key intermediate prepared via an asymmetric Pictet-Spengler reaction. This reaction is crucial as it establishes the critical stereochemistry of the molecule.[1][2][3] Subsequent transformations, such as an oxy-anion Cope rearrangement, are often employed to construct the characteristic bridged ring system.[1][4]
Q2: What are the typical starting materials for the asymmetric Pictet-Spengler reaction in the context of sarpagine alkaloid synthesis?
A2: The asymmetric Pictet-Spengler reaction for sarpagine alkaloid synthesis generally utilizes a tryptophan derivative, such as D-(+)-tryptophan methyl ester, as the chiral starting material.[3][4][5] The choice of the D- or L-tryptophan enantiomer allows for the enantiospecific synthesis of either the natural or unnatural alkaloid enantiomer.[6]
Q3: How can I control the stereochemistry of the newly formed chiral center in the Pictet-Spengler reaction?
A3: Stereocontrol in the Pictet-Spengler reaction is a critical challenge. The diastereoselectivity is influenced by several factors, including the choice of solvent, temperature, and the steric bulk of substituents on the tryptophan nitrogen and the aldehyde.[7] For instance, using bulkier N-alkylated tryptophan derivatives can lead to excellent diastereoselectivity through internal asymmetric induction.[2][8] Thermodynamic control, often achieved by heating under acidic conditions, typically favors the more stable trans isomer.[7]
Q4: What are some common side reactions to be aware of during the synthesis?
A4: A common side reaction is the formation of the undesired cis diastereomer during the Pictet-Spengler cyclization.[4][9] Fortunately, the cis isomer can often be epimerized to the desired trans isomer under acidic conditions.[4][7] In later stages of the synthesis, late-stage oxidations in the presence of the indole moiety can be challenging and may lead to undesired side products.[3]
Q5: What are the recommended purification techniques for sarpagine alkaloid intermediates?
A5: Purification of indole alkaloids and their intermediates often involves chromatographic techniques. Given the potential for diastereomers, high-performance liquid chromatography (HPLC) can be effective for separating closely related stereoisomers.[10] Column chromatography on silica gel is also a standard method for purifying intermediates.[11][12] For complex mixtures, countercurrent chromatography can be a powerful purification tool.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and related sarpagine alkaloids.
Problem 1: Low Diastereoselectivity in the Pictet-Spengler Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of cis and trans diastereomers. | The reaction is under kinetic control at low temperatures. | Drive the reaction towards thermodynamic control by increasing the reaction temperature and using a suitable acid catalyst (e.g., refluxing in benzene with an acid).[9] |
| The desired trans isomer is the minor product. | The steric bulk of the substituents may favor the cis product under certain conditions. | If possible, modify the protecting group on the tryptophan nitrogen to a bulkier group to enhance internal asymmetric induction.[2][8] Alternatively, proceed with the mixture and epimerize the cis isomer to the trans isomer in a subsequent step using acidic conditions.[4][7] |
| Poor overall yield of the cyclized product. | Incomplete reaction or decomposition of starting materials. | Ensure anhydrous reaction conditions. The iminium ion intermediate is sensitive to water. Use a slight excess of the aldehyde component to drive the reaction to completion.[14] |
Problem 2: Difficulty with the Oxy-Anion Cope Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| The rearrangement does not proceed to completion. | Insufficiently strong base to generate the alkoxide, or suboptimal temperature. | Use a strong base such as potassium hydride (KH) in the presence of 18-crown-6 to ensure complete formation of the potassium alkoxide. Ensure the reaction is heated sufficiently to facilitate the rearrangement. |
| Formation of multiple undesired side products. | The intermediate aldehyde is unstable under the reaction conditions. | After the rearrangement, the resulting aldehyde can be sensitive. It is often beneficial to directly proceed to the next step without extensive purification of the crude aldehyde.[1] |
| Low diastereoselectivity in the newly formed stereocenters. | The transition state of the rearrangement is not well-controlled. | This rearrangement is often highly diastereoselective (>30:1) due to the chair-like transition state.[1][4] If low selectivity is observed, re-examine the structure of the starting material for any unexpected conformational constraints. |
Problem 3: Challenges in Late-Stage Functionalization
| Symptom | Possible Cause | Suggested Solution |
| N-dealkylation of a tertiary amine in a sterically hindered environment is unsuccessful. | The reagent is not reactive enough to access the sterically hindered nitrogen. | For late-stage N-demethylation, 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis is a powerful method for dealkylating hindered tertiary amines.[15][16] |
| Unwanted oxidation of the indole ring during other transformations. | The indole nucleus is susceptible to oxidation. | Employ mild reaction conditions and consider protecting the indole nitrogen if it is not already protected. For specific oxidations elsewhere in the molecule, carefully select reagents that are known to be compatible with indoles. |
| Difficulty in achieving intramolecular cyclization to form the final ring system. | Unfavorable ring strain or incorrect stereochemistry of the precursor. | Re-evaluate the stereochemistry of the precursor leading up to the cyclization. Computational modeling may be helpful to assess the feasibility of the desired ring closure. In some cases, a change in reaction conditions (e.g., using a different Lewis acid) can promote the desired cyclization.[17] |
Quantitative Data Summary
The following table summarizes typical yields and diastereomeric ratios (dr) for key steps in the synthesis of sarpagine alkaloids, providing a benchmark for experimental outcomes.
| Reaction Step | Substrate | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Pictet-Spengler Reaction | D-(+)-Tryptophan methyl ester & Aldehyde | Refluxing benzene | trans-Tetrahydro-β-carboline | 81 | 72:28 (trans:cis) | [4] |
| Pictet-Spengler/Dieckmann | Tryptophan derivative | Two-pot sequence | Tetracyclic ketone | Can be run on 300g scale | >98% ee | [1][3] |
| Oxy-anion Cope Rearrangement | trans-vinyl alcohol | KH, 18-crown-6, THF, reflux | Rearranged aldehyde | - | >30:1 | [1][4] |
| Intramolecular Cyclization | Aldehyde precursor | Anhydrous acid | Hemiaminal (Talpinine) | - | - | [15] |
| Reductive Heck Coupling | Tetracyclic precursor | Nickel-catalyzed | Azabicyclo[2.2.2]octane ring | - | - | [14] |
Experimental Protocols
General Protocol for Asymmetric Pictet-Spengler Reaction
This protocol is a general representation and may require optimization for specific substrates.
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Materials: D-(+)-tryptophan methyl ester, appropriate aldehyde, anhydrous benzene (or other suitable aprotic solvent), and an acid catalyst (e.g., trifluoroacetic acid).
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Procedure: a. To a solution of D-(+)-tryptophan methyl ester in anhydrous benzene, add the aldehyde (typically 1.1 equivalents). b. Add the acid catalyst (e.g., a catalytic amount of TFA). c. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. d. Upon completion, cool the reaction to room temperature. e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Visualizations
Synthetic Pathway and Key Transformations
Caption: Generalized synthetic pathway to the sarpagine alkaloid core.
Troubleshooting Workflow for Low Pictet-Spengler Diastereoselectivity
Caption: Decision-making workflow for improving Pictet-Spengler diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Sarpagine-Related Bioactive Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiospecific total synthesis of the sarpagine related indole alkaloids talpinine and talcarpine as well as the improved total synthesis of alstonerine and anhydromacrosalhine-methine via the asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. minds.wisconsin.edu [minds.wisconsin.edu]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Purification of Alkaloids by Countercurrent Chromatography [ouci.dntb.gov.ua]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor <i>N</i><sub>4</sub>-Methyltalpinine - ProQuest [proquest.com]
- 16. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Rauvotetraphylline A.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Rauvotetraphylline A.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cell lines?
A1: this compound is an indole alkaloid isolated from plants of the Rauwolfia genus. While specific data for this compound is limited, other alkaloids from this genus have demonstrated cytotoxic activities against various human cancer cell lines. For instance, some alkaloids from Rauvolfia tetraphylla have been shown to have IC50 values greater than 40 µM, while crude extracts have shown growth inhibition of up to 57.5% at a concentration of 100 µg/mL.[1][2] Therefore, it is anticipated that this compound may exhibit dose-dependent cytotoxicity.
Q2: I am observing an increase in signal in my MTT/MTS assay at high concentrations of this compound. Does this indicate increased cell proliferation?
A2: Not necessarily. An increase in signal at high concentrations of a compound in a metabolic-based viability assay (like MTT or MTS) can be misleading.[3][4] This phenomenon can arise from several factors unrelated to cell proliferation:
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Compound Precipitation: At high concentrations, this compound may exceed its solubility in the culture medium and precipitate. These precipitates can interfere with the optical density readings of the assay, leading to artificially high signals.[3][5]
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Direct Reduction of Assay Reagent: The chemical structure of this compound might allow it to directly reduce the tetrazolium salt (e.g., MTT, MTS) to its colored formazan product non-enzymatically. This would result in a color change independent of cellular metabolic activity.[5][6]
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Induction of Cellular Stress Response: Sub-lethal concentrations of a compound can sometimes induce a cellular stress response that leads to an increase in metabolic activity, which can be misinterpreted as an increase in cell number.[5]
Q3: What are the potential mechanisms of cell death induced by this compound?
A3: While the specific mechanism for this compound is a subject of ongoing research, related alkaloids often induce programmed cell death, or apoptosis.[7] Key indicators of apoptosis include the activation of caspases, a family of proteases that execute cell death.[8] Some natural compounds can also induce cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis or other forms of cell death.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the effects of high concentrations of this compound on cell viability.
Issue 1: Inconsistent or Unexpectedly High Viability Readings at High Concentrations
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Possible Cause: Compound precipitation.
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Troubleshooting Step: Visually inspect the wells of your culture plate under a microscope before and after adding the viability reagent. Look for any crystalline structures or amorphous precipitates.
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Solution: Prepare a fresh stock solution of this compound, ensuring it is fully dissolved in the initial solvent before further dilution into the culture medium. It may be necessary to lower the highest concentration tested to stay within the compound's solubility limit.
-
-
Possible Cause: Interference with the assay reagent.
-
Troubleshooting Step: Set up cell-free control wells containing culture medium and the same concentrations of this compound used in your experiment. Add the viability reagent (e.g., MTT, MTS) to these wells.
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Solution: If a color change or signal is observed in the cell-free wells, this indicates direct interaction between the compound and the reagent.[5][6] In this case, you should consider using an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue or a fluorescence-based live/dead stain).[5]
-
Issue 2: High Variability Between Replicate Wells
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Possible Cause: Uneven cell seeding.
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Troubleshooting Step: Review your cell seeding protocol. Ensure that the cell suspension is homogenous before and during plating.
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Solution: Gently mix the cell suspension between pipetting into different wells to prevent cells from settling.
-
-
Possible Cause: Edge effects on the microplate.
-
Troubleshooting Step: Analyze your data to see if the variable wells are consistently located on the outer edges of the plate.
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Solution: To minimize evaporation from the outer wells, which can concentrate the compound, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.[5]
-
Data Presentation
The following table provides an example of how to structure quantitative data from a cell viability experiment with this compound.
| Concentration (µM) | % Cell Viability (Mean ± SD) | Visual Observations |
| 0 (Vehicle Control) | 100 ± 4.5 | Normal cell morphology |
| 10 | 92 ± 5.1 | No significant change |
| 25 | 75 ± 6.3 | Slight increase in rounded, floating cells |
| 50 | 48 ± 5.8 | Significant cell death observed |
| 100 | 25 ± 7.2 | Widespread cell death, some debris |
| 200 | 35 ± 8.1 | Precipitate observed , high background |
Note: This is example data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]
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Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
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Reading: Mix thoroughly to ensure complete dissolution of the formazan crystals and read the absorbance at a wavelength of 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
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Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Hypothetical pathway for this compound-induced apoptosis.
Caption: General experimental workflow for a cell viability assay.
References
- 1. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. envirobiotechjournals.com [envirobiotechjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of cell death in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative cell death in cancer: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Rauvotetraphylline A and Rauvotetraphylline B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of two closely related monoterpene indole alkaloids, Rauvotetraphylline A and Rauvotetraphylline B, isolated from Rauvolfia tetraphylla. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential biological pathways to aid in further research and development.
Comparative Bioactivity Data
A review of the current scientific literature indicates a lack of extensive comparative bioactivity studies specifically between this compound and Rauvotetraphylline B. The primary available comparative data is in the domain of cytotoxicity.
Cytotoxicity
Both this compound and Rauvotetraphylline B have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. A study screening Rauvotetraphyllines A-E reported that all five compounds, including A and B, were largely inactive.[1]
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HL-60 (Leukemia) | > 40 |
| SMMC-7721 (Hepatoma) | > 40 | |
| A-549 (Lung Cancer) | > 40 | |
| MCF-7 (Breast Cancer) | > 40 | |
| SW480 (Colon Cancer) | > 40 | |
| Rauvotetraphylline B | HL-60 (Leukemia) | > 40 |
| SMMC-7721 (Hepatoma) | > 40 | |
| A-549 (Lung Cancer) | > 40 | |
| MCF-7 (Breast Cancer) | > 40 | |
| SW480 (Colon Cancer) | > 40 |
Table 1: Comparative Cytotoxicity of this compound and B. Data indicates that both compounds exhibit low cytotoxic potential against the tested cancer cell lines under the conditions of the MTT assay.
Other Bioactivities
While extracts of Rauvolfia tetraphylla have been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties, specific quantitative data (e.g., IC₅₀ or MIC values) directly comparing the efficacy of isolated this compound and Rauvotetraphylline B in these assays is not currently available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to assess the bioactivities discussed.
Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow of the MTT assay for cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or B and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Workflow:
Caption: Workflow for assessing anti-inflammatory activity.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.
-
NO Inhibition Calculation: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging activity of a compound.
Workflow:
References
Comparative Analysis of Rauvotetraphylline A and Ajmaline Potency: A Guide for Researchers
A direct comparison of the potency of Rauvotetraphylline A and Ajmaline is not currently feasible due to a lack of available scientific data on the biological activity of this compound. While Ajmaline is a well-characterized alkaloid with established cardiovascular effects, this compound remains a largely unstudied compound. This guide provides a comprehensive overview of the existing data for both molecules to highlight this knowledge gap and inform future research directions.
Executive Summary
Ajmaline is a well-established Class Ia antiarrhythmic agent with potent effects on cardiac ion channels. Extensive research has quantified its inhibitory activity, particularly on sodium and potassium channels, with IC50 values typically in the low micromolar range. In stark contrast, this compound, an indole alkaloid isolated from Rauvolfia tetraphylla, has no publicly available data regarding its pharmacological potency or specific biological targets. While the plant source of this compound is known for its diverse pharmacological properties, the activity of this specific isolated compound has not been reported in the scientific literature.
Ajmaline: A Profile of a Potent Antiarrhythmic
Ajmaline is an alkaloid historically isolated from the roots of Rauwolfia serpentina. It exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing the upstroke of the cardiac action potential and prolonging the effective refractory period.
Quantitative Potency of Ajmaline
The potency of Ajmaline has been determined against various cardiac ion channels, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available quantitative data from in vitro electrophysiological studies.
| Target Ion Channel | Experimental Model | IC50 (µM) | Reference |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes (holding potential -75 mV) | 27.8 ± 1.14 | [1] |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes (holding potential -120 mV) | 47.2 ± 1.16 | [1] |
| L-type Calcium Current (ICa-L) | Rat Ventricular Myocytes | 70.8 ± 0.09 | [1] |
| Transient Outward Potassium Current (Ito) | Rat Ventricular Myocytes | 25.9 ± 2.91 | [1] |
| ATP-sensitive Potassium Current (IK(ATP)) | Rat Ventricular Myocytes | 13.3 ± 1.1 | [1] |
| hERG Potassium Channel | Human Embryonic Kidney (HEK) Cells | 1.0 | [2] |
| Kv1.5 Potassium Channel | Mammalian Cell Line | 1.70 | [3] |
| Kv4.3 Potassium Channel | Mammalian Cell Line | 2.66 | [3] |
| Transient Outward Current (Ito) | Whole-cell patch clamp | 216 | [4] |
Experimental Protocols: Determination of Ajmaline's Potency
The IC50 values for Ajmaline's effect on cardiac ion channels are typically determined using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines expressing the specific ion channel of interest.
General Protocol for Whole-Cell Patch-Clamp Analysis:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat ventricles), or a stable cell line (e.g., HEK293) is transfected to express the human ion channel of interest.
-
Electrode Placement: A glass micropipette with a tip diameter of approximately 1 µm, filled with an internal solution that mimics the intracellular ionic composition, is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane through gentle suction.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is clamped at a specific holding potential. A series of voltage steps are then applied to elicit the ionic current of interest.
-
Drug Application: Ajmaline, at various concentrations, is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed. The peak current amplitude at each drug concentration is measured and plotted against the drug concentration to generate a dose-response curve. The IC50 value is then calculated from this curve.
Signaling Pathway of Ajmaline in Cardiomyocytes
Ajmaline's primary mechanism of action involves the blockade of multiple ion channels, which collectively alters the cardiac action potential. The diagram below illustrates the key channels affected by Ajmaline.
This compound: An Uncharacterized Alkaloid
This compound is an indole alkaloid that has been isolated from the aerial parts of Rauvolfia tetraphylla. This plant species is known to produce a variety of bioactive alkaloids and has been used in traditional medicine for various purposes.
Quantitative Potency of this compound
There is no publicly available scientific literature that reports the quantitative potency (e.g., IC50 or EC50 values) of isolated this compound for any biological target.
While extracts of Rauvolfia tetraphylla have been shown to possess various pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, these studies do not provide data on the specific activity of this compound. One study on related compounds, Rauvotetraphyllines F-H, reported a lack of significant cytotoxic activity against several cancer cell lines (IC50 > 40µM). However, this information is not indicative of potential cardiovascular potency.
Experimental Protocols and Signaling Pathways
Due to the absence of pharmacological studies on this compound, there are no established experimental protocols for assessing its potency or defined signaling pathways for its mechanism of action.
Conclusion and Future Directions
The central question of whether this compound is more potent than Ajmaline cannot be answered at this time. The significant disparity in the available scientific data, with Ajmaline being a well-researched drug and this compound being essentially uncharacterized, highlights a critical knowledge gap.
For researchers, scientists, and drug development professionals, this presents a clear opportunity. Future research should focus on:
-
Initial Biological Screening: Performing a broad range of in vitro assays to determine the general biological activity of this compound.
-
Target Identification: If activity is observed, subsequent studies should aim to identify the specific molecular targets of this compound.
-
Cardiovascular Activity Assessment: Given that other alkaloids from the Rauvolfia genus exhibit cardiovascular effects, it would be pertinent to investigate the effects of this compound on cardiac ion channels and cardiomyocyte function.
Until such studies are conducted, any comparison of potency between this compound and Ajmaline remains purely speculative. The comprehensive data available for Ajmaline serves as a benchmark for the types of experimental evidence that would be required to characterize the potential of this compound.
References
Unraveling the Enigmatic Mechanism of Rauvotetraphylline A: A Comparative Analysis
For Immediate Release
Kunming, China – November 19, 2025 – Newly isolated from Rauvolfia tetraphylla, the indole alkaloid Rauvotetraphylline A presents a compelling case for further investigation into its mechanism of action. While its precise molecular targets remain under active exploration, this guide offers a comparative analysis of its known biological activities against other relevant indole alkaloids, providing researchers, scientists, and drug development professionals with a foundational understanding and supporting experimental context.
Initial studies have begun to sketch the bioactivity profile of this compound, particularly in the realms of cytotoxicity and anti-inflammatory potential. This guide will delve into the available data, juxtaposing it with established findings for similar compounds to illuminate potential avenues for future research and drug discovery.
Cytotoxicity Profile: A Tale of Two Alkaloids
A key aspect of characterizing a novel compound is assessing its potential as an anticancer agent. Preliminary cytotoxic screenings of this compound against a panel of human cancer cell lines have yielded intriguing, albeit modest, results.
Table 1: Comparative Cytotoxicity of Indole Alkaloids (IC50 values)
| Compound | Cell Line | IC50 (µM) |
| This compound | HL-60 | > 40 |
| SMMC-7721 | > 40 | |
| A-549 | > 40 | |
| MCF-7 | > 40 | |
| SW-480 | > 40 | |
| Harmalacidine | U-937 | 3.1 ± 0.2 |
| O-acetylmacralstonine | Various | 2 - 10 |
| Villalstonine | Various | 2 - 10 |
| Macrocarpamine | Various | 2 - 10 |
Data for this compound is based on initial screenings. Data for comparator alkaloids is compiled from published literature.
The data clearly indicates that this compound exhibits low cytotoxic activity against the tested cancer cell lines. In stark contrast, other indole alkaloids, such as harmalacidine and the bisindole alkaloids O-acetylmacralstonine, villalstonine, and macrocarpamine, demonstrate potent cytotoxic effects with significantly lower IC50 values. This suggests that the structural nuances of this compound may render it less effective in inducing cancer cell death compared to its counterparts.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound and comparator compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay.
-
Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound or the comparator alkaloids for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Anti-inflammatory Potential: A Spectrum of Activity
The Rauvolfia genus is a rich source of compounds with anti-inflammatory properties. Preliminary investigations suggest that this compound may also possess such activity, although its potency appears to vary depending on the experimental model.
Table 2: Comparative In Vitro Anti-inflammatory Activity of Rauvolfia Alkaloids and Extracts
| Compound/Extract | Assay Type | Target/Mechanism | IC50 (µg/mL) |
| Rauvolfia tetraphylla (aqueous root extract) | Protein Denaturation | Inhibition of denaturation | 2461 |
| Rauvolfia densiflora (methanolic leaf extract) | COX Inhibition | Cyclooxygenase inhibition | 155.38 |
| Diclofenac Sodium (Reference Drug) | Protein Denaturation | Inhibition of denaturation | 762.8 |
The aqueous root extract of Rauvolfia tetraphylla, which contains a mixture of alkaloids including potentially this compound, exhibited weak anti-inflammatory activity in the protein denaturation assay, with a high IC50 value compared to the standard drug, diclofenac sodium. In contrast, a methanolic leaf extract of Rauvolfia densiflora, containing sarpagan indole alkaloids, showed more potent activity in a cyclooxygenase (COX) inhibition assay. This highlights the importance of both the specific chemical entity and the assay used in determining anti-inflammatory efficacy.
Experimental Protocol: Protein Denaturation Assay for Anti-inflammatory Activity
-
Reaction Mixture Preparation: A reaction mixture consisting of 0.5 mL of egg albumin (from fresh hen's egg), 2.5 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of the test sample (this compound or extract) at various concentrations was prepared.
-
Incubation: The mixtures were incubated at 37°C for 15 minutes.
-
Denaturation: Denaturation was induced by heating at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, the absorbance of the turbid solution was measured at 660 nm.
-
Inhibition Calculation: The percentage inhibition of protein denaturation was calculated.
-
IC50 Determination: The IC50 value was determined from the dose-response curve.
Cardiovascular Effects: A Link to the Sarpagine Family
While direct experimental data on the cardiovascular effects of this compound is not yet available, its structural classification as a sarpagine-type indole alkaloid provides a basis for hypothetical comparison with well-characterized members of this family, such as ajmaline.
Ajmaline is a known Class Ia antiarrhythmic agent that exerts its effects by blocking sodium channels in the cardiac muscle, thereby prolonging the action potential duration. It is plausible that this compound, sharing a common structural backbone, might exhibit similar cardiovascular properties. However, this remains a hypothesis pending experimental validation.
Conclusion and Future Directions
The preliminary data on this compound suggests a compound with a distinct bioactivity profile compared to other known indole alkaloids. Its low cytotoxicity makes it an unlikely candidate for anticancer applications in its current form, but its potential anti-inflammatory and cardiovascular effects warrant further in-depth investigation.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound to understand its mechanism of action at a molecular level.
-
Conducting a broader range of anti-inflammatory assays to build a more comprehensive profile of its activity.
-
Performing electrophysiological studies to investigate its effects on cardiac ion channels and validate the hypothesized cardiovascular effects.
The journey to fully validate the mechanism of action of this compound is just beginning. The comparative data presented here serves as a critical launchpad for future studies that will ultimately determine its therapeutic potential.
Unveiling the Selectivity Profile: A Comparative Guide to Rauvotetraphylline A Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Rauvotetraphylline A, an indole alkaloid isolated from the leaves of Rauvolfia tetraphylla, has demonstrated notable anticonvulsant properties in preclinical models. As with any potential therapeutic agent, a thorough understanding of its selectivity and potential for off-target interactions is paramount for advancing its development. Cross-reactivity studies are crucial for identifying potential side effects and understanding the full pharmacological profile of a compound.
This guide provides a comparative framework for assessing the cross-reactivity of this compound. Due to the limited publicly available data on the specific molecular targets of this compound, this document presents a hypothetical cross-reactivity profile based on the known pharmacology of anticonvulsants and related Rauwolfia alkaloids. The experimental protocols and data presentation herein serve as a template for conducting and interpreting such studies.
Hypothetical Cross-Reactivity Profile of this compound
The following table summarizes hypothetical binding affinities of this compound against a panel of receptors and enzymes. This panel is selected based on the common targets of anticonvulsant drugs and computational docking studies of other Rauwolfia alkaloids which suggest potential interactions with various receptors. For the purpose of this guide, we will assume the primary target of this compound is the voltage-gated sodium channel Nav1.2, a common mechanism for anticonvulsant drugs.
| Target Class | Specific Target | This compound (IC50/Ki in µM) | Alternative 1: Carbamazepine (IC50/Ki in µM) | Alternative 2: Reserpine (IC50/Ki in µM) |
| Primary Target | Voltage-Gated Ion Channel | Nav1.2 | 0.8 | 25 |
| Secondary Targets | Voltage-Gated Ion Channel | Nav1.5 | 15 | 30 |
| Voltage-Gated Ion Channel | Cav2.2 | >50 | 150 | |
| G-Protein Coupled Receptor | Angiotensin II Receptor Type 1 | 25 | >100 | |
| G-Protein Coupled Receptor | Adrenergic α2A Receptor | 10 | >100 | |
| Enzyme | HMG-CoA Reductase | >100 | >100 | |
| Transporter | Vesicular Monoamine Transporter 2 (VMAT2) | >100 | >100 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental values would need to be determined through rigorous testing.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are standard protocols for two key types of assays that would be employed in such a study.
Radioligand Binding Assay for Receptor Cross-Reactivity
Objective: To determine the binding affinity of this compound to a panel of receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., Angiotensin II Receptor Type 1)
-
Radiolabeled ligand (e.g., [³H]-Angiotensin II)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation fluid and scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay for Off-Target Enzyme Activity
Objective: To assess the inhibitory effect of this compound on the activity of a specific enzyme (e.g., HMG-CoA Reductase).
Materials:
-
Purified HMG-CoA Reductase enzyme
-
Substrate (HMG-CoA) and cofactor (NADPH)
-
This compound and control inhibitor (e.g., Pravastatin)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor.
-
Add the enzyme and the test compound or vehicle to the wells of a 384-well plate and incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (HMG-CoA) and cofactor (NADPH).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Visualizing Pathways and Workflows
To better understand the potential interactions and the process of evaluating them, the following diagrams illustrate a hypothetical signaling pathway and a typical cross-reactivity screening workflow.
Comparative Analysis of Rauvotetraphylline A from Diverse Geographical Sources: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Rauvotetraphylline A, a sarpagine-type monoterpenoid indole alkaloid isolated from Rauvolfia tetraphylla. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the geographical variation of this promising natural product. While direct comparative studies on this compound from different continents are limited, this guide synthesizes available data on the distribution of its source plant and the observed variations in alkaloid content within specific regions to highlight the importance of geographical sourcing in natural product research.
Introduction to this compound
This compound is a member of the extensive family of indole alkaloids found in the plant Rauvolfia tetraphylla. This plant species is native to the West Indies and has become naturalized in various tropical and subtropical regions across Asia, including India, China, and Sri Lanka.[1][2][3][4] The alkaloids from Rauvolfia species, such as reserpine and ajmaline, have a long history of use in traditional medicine and have been the subject of extensive pharmacological research.[2][5][6] Preliminary studies on the extracts of R. tetraphylla and its constituent alkaloids suggest a range of biological activities, including anti-inflammatory, anti-hypertensive, anti-cancer, and anti-malarial properties.[7] The cytotoxic activities of plant extracts can vary significantly based on their geographical origin, which is often attributed to differences in the concentration of secondary metabolites.[8]
Geographical Distribution of Rauvolfia tetraphylla
The primary source of this compound, Rauvolfia tetraphylla, has a broad geographical distribution. Originally from the West Indies, it is now found in:
-
Asia: India (in states such as Odisha, Madhya Pradesh, Karnataka, Andhra Pradesh, Kerala, West Bengal, Bihar, and Tamil Nadu), China (notably in Yunnan Province), Sri Lanka, Bangladesh, Myanmar, Nepal, and Pakistan.[1][4][9]
-
Americas: Native to the West Indies, Mexico, Central America, and northern South America.
This wide distribution across different climates and soil conditions is expected to influence the phytochemical profile of the plant, including the yield and potentially the biological activity of this compound.
Comparative Data on Alkaloid Content
Direct comparative data for the yield and purity of this compound from different geographical sources is not extensively available in the current literature. However, studies on the total alkaloid content of Rauvolfia tetraphylla from various locations within a single country have shown significant variations, underscoring the principle of geographical influence on phytochemistry.
A study conducted in the Bhadrak region of Odisha, India, analyzed the total alkaloid content in the roots of R. tetraphylla from different villages. The results, as summarized in the table below, demonstrate a notable variation in phytochemical concentrations even within a relatively small geographical area.[3]
| Plant Part | Geographical Source (Village, Odisha, India) | Total Alkaloid Content (mg/g) | Reference |
| Root | Angeipal | 15.21 | [3] |
| Root | Dobal | 11.24 | [3] |
| Root | Palikiri | 18.42 | [3] |
This table illustrates the principle of geographical variation in total alkaloid content. Data for the specific yield of this compound from these locations is not available.
While the above data pertains to total alkaloids, it strongly suggests that the yield of individual alkaloids like this compound would also vary depending on the geographical source. Further research is required to quantify this compound from R. tetraphylla populations in different countries to establish a clear comparative profile.
Biological Activity Insights
The biological activity of plant-derived compounds is intrinsically linked to their concentration and the presence of other synergistic or antagonistic molecules in the extract. It has been observed that the cytotoxic effects of plant extracts can differ based on the geographical origin of the plant material.[8] For instance, the IC50 values of extracts from the same plant species collected from different regions can vary significantly when tested against the same cancer cell lines.
While specific comparative data on the biological activity of this compound from different geographical sources is not yet published, it is a reasonable hypothesis that its potency (e.g., cytotoxic or anti-inflammatory activity) will be influenced by its geographical origin. Researchers are encouraged to consider the source of their plant material as a critical variable in bioactivity screening and drug discovery programs.
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and analysis of this compound from Rauvolfia tetraphylla.
Extraction and Isolation of this compound
This protocol is based on the methods described for the isolation of this compound-E from the aerial parts of Rauvolfia tetraphylla.[7][10]
-
Plant Material Collection and Preparation:
-
Collect the aerial parts (leaves and stems) of Rauvolfia tetraphylla.
-
Air-dry the plant material in the shade to prevent the degradation of phytochemicals.
-
Grind the dried plant material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for a period of 3 days. The process should be repeated three times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Fractionation and Purification:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of petroleum ether-acetone, followed by methanol, to separate the compounds based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Pool the fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20, and reverse-phase C18 columns until the pure compound is isolated.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following is a generalized HPLC protocol for the quantification of indole alkaloids, which can be adapted for this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound of known concentration in methanol.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used for the separation of alkaloids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for indole alkaloids (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Biosynthesis of Sarpagine-Type Alkaloids
The following diagram illustrates the general biosynthetic pathway leading to sarpagine-type alkaloids, including this compound, starting from the precursor strictosidine.[11][12]
Caption: Biosynthetic pathway of sarpagine-type alkaloids.
Experimental Workflow for Extraction and Analysis
The diagram below outlines the key steps in the extraction, isolation, and quantification of this compound.
Caption: Workflow for this compound analysis.
Conclusion
The geographical source of Rauvolfia tetraphylla is a critical factor that likely influences the yield and biological activity of this compound. While comprehensive comparative studies are needed, existing data on the variation of total alkaloids within a specific region provides strong evidence for this principle. Researchers should meticulously document the geographical origin of their plant material and consider it a key variable in their studies. The protocols and data presented in this guide aim to provide a foundation for further research into this promising natural compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. plantsjournal.com [plantsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Composition, Medicinal Applications, and Pharmacological Insights: A Comparative Review of Rauvolfia serpentina and Rauvolfia tetraphylla | Asian Plant Research Journal [journalaprj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Rauvotetraphylline A: A Comparative Analysis of Efficacy Against Standard-of-Care Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of compounds derived from Rauvolfia tetraphylla, with a focus on its potential as an anticonvulsant, benchmarked against established standard-of-care antiepileptic drugs (AEDs). The data presented is based on preclinical animal models, which are foundational in the drug discovery pipeline.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant potential of a standardized ethanolic leaf extract of Rauvolfia tetraphylla has been evaluated in two primary preclinical models: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ) induced seizure test, a model for absence and myoclonic seizures. The following tables summarize the available quantitative data and compare it with the known efficacy (ED50 values) of several standard-of-care anticonvulsant drugs in the same mouse models.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Test in Mice
| Compound/Extract | Dose (mg/kg) | Route of Administration | Effect (Duration of Hind Limb Tonic Extension in sec, Mean ± SEM) | ED50 (mg/kg) [95% CI] |
| Control (Saline) | - | p.o. | 11.42 ± 0.020 | - |
| Rauvolfia tetraphylla Extract | 200 | p.o. | Less effect | Not Determined |
| 400 | p.o. | 5.19 ± 0.043 | Not Determined | |
| 600 | p.o. | 3.38 ± 0.141 | Not Determined | |
| Phenytoin | 25 | p.o. | Not specified, used as standard | 9.5 [8.1-11.1] |
| Carbamazepine | - | i.p. | - | 8.8 [7.5-10.3] |
| Phenobarbital | - | i.p. | - | 21.8 [19.2-24.7] |
| Valproic Acid | - | i.p. | - | 272 [249-297] |
| Lamotrigine | - | i.p. | - | 4.9 [4.2-5.7] |
| Topiramate | - | p.o. | - | 40.9 |
Note: The data for Rauvolfia tetraphylla extract is from a study where the extract was administered for seven consecutive days. ED50 values for standard-of-care drugs are compiled from various preclinical studies and may vary based on the specific mouse strain and experimental conditions.
Table 2: Efficacy in the Pentylenetetrazole (PTZ) Induced Seizure Test in Mice
| Compound/Extract | Dose (mg/kg) | Route of Administration | Effect | ED50 (mg/kg) [95% CI] |
| Rauvolfia tetraphylla Extract | 200, 400, 600 | p.o. | Significant anti-seizure effect | Not Determined |
| Diazepam | - | i.v. | - | 0.10 - 0.24 |
| Ethosuximide | - | i.p. | - | 130 [113-150] |
| Valproic Acid | - | i.p. | - | 154 [136-174] |
| Phenobarbital | - | i.p. | - | 13.1 [11.5-15.0] |
| Clonazepam | - | p.o. | - | 0.016 [0.012-0.021] |
Note: The study on Rauvolfia tetraphylla extract noted a significant effect in the PTZ model but did not provide specific quantitative data such as latency to seizures or percentage of protection, nor an ED50 value.
Proposed Mechanism of Action of Rauwolfia Alkaloids
While the precise mechanism of action for Rauvotetraphylline A in seizure modulation is yet to be fully elucidated, studies on alkaloids from the Rauwolfia genus suggest a multifactorial mode of action. The primary proposed mechanisms revolve around the modulation of inhibitory and excitatory neurotransmission. Some Rauwolfia alkaloids, such as reserpine, are known to deplete catecholamines and serotonin from nerve endings, which can have complex effects on neuronal excitability. More relevant to anticonvulsant activity, other alkaloids from the genus have been suggested to interact with the GABAergic system. For instance, raubasine has shown benzodiazepine agonist-type activity. Therefore, a plausible hypothesis for the anticonvulsant effect of this compound involves the enhancement of GABA-mediated inhibition, a common mechanism among many standard AEDs.
Caption: Proposed GABAergic Mechanism of Rauwolfia Alkaloids.
Experimental Protocols
The following are detailed methodologies for the key preclinical anticonvulsant experiments cited in this guide.
Maximal Electroshock (MES) Test
This model is used to screen for compounds effective against generalized tonic-clonic seizures.
-
Animals: Swiss albino mice (25-30 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Apparatus: An electroconvulsometer is used to deliver the electrical stimulus.
-
Procedure:
-
Animals are divided into groups (e.g., control, standard drug, and different doses of the test compound).
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the electroshock.
-
A 60 Hz alternating current (typically 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) through corneal or auricular electrodes. A drop of saline or anesthetic is often applied to the electrodes to ensure good electrical contact and reduce pain.
-
The animals are observed for the presence and duration of the tonic hind limb extension (HLTE).
-
The primary endpoint is the abolition of the HLTE phase of the seizure, which indicates anticonvulsant activity. The duration of the HLTE is also recorded as a quantitative measure of efficacy.
-
Caption: Experimental Workflow for the Maximal Electroshock (MES) Test.
Pentylenetetrazole (PTZ) Induced Seizure Test
This model is employed to identify compounds that may be effective against absence and myoclonic seizures.
-
Animals: Swiss albino mice (25-30 g) are used.
-
Chemicals: Pentylenetetrazole (PTZ) is dissolved in saline.
-
Procedure:
-
Animals are divided into experimental groups.
-
The test compound, standard drug (e.g., diazepam, valproic acid), or vehicle is administered at a specific time before PTZ injection.
-
A convulsant dose of PTZ (typically 60-85 mg/kg) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Immediately after PTZ administration, the animals are placed in individual observation cages.
-
The latency to the first myoclonic jerk and the onset of generalized clonic convulsions are recorded over a 30-minute observation period.
-
The percentage of animals protected from clonic seizures is calculated for each group. An increase in the latency to seizures and a reduction in the percentage of animals exhibiting seizures are indicative of anticonvulsant activity.
-
Caption: Experimental Workflow for the Pentylenetetrazole (PTZ) Test.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. The data presented is from preclinical studies and does not necessarily reflect the efficacy or safety in humans. Further research and clinical trials are required to establish the therapeutic potential of this compound.
Structure-Activity Relationship (SAR) Studies of Rauvotetraphylline A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of Rauvotetraphylline A, an indole alkaloid from the Rauvolfia genus. Due to a lack of specific SAR studies on this compound derivatives in the public domain, this guide draws upon data from closely related Rauvolfia alkaloids to infer potential relationships and guide future research. The information presented herein is intended to support drug discovery and development efforts by highlighting key structural features that may influence biological activity.
The alkaloids from Rauvolfia species are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] Understanding the relationship between the chemical structure of these alkaloids and their biological function is crucial for the design of more potent and selective therapeutic agents.
Comparative Biological Activity of Rauvolfia Alkaloids
| Compound/Extract | Biological Activity | Assay | Key Findings |
| Methanolic Leaf Extract of Rauvolfia densiflora | Anti-inflammatory | Cyclooxygenase (COX) Inhibition Assay | The extract, containing sarpagan indole alkaloids, showed 55.27% COX inhibition at 200 µg/mL with an IC50 value of 155.38 µg/mL.[3] |
| Reserpine | Cytotoxicity | In vitro assays against various cancer cell lines | Effective against drug-resistant tumor cells; sensitizes cancer cells to other anticancer treatments by inhibiting efflux pumps like P-glycoprotein.[4][5] |
| Methanolic Root Extracts of Rauvolfia tetraphylla | Antimicrobial | Not specified | Showed maximum activity against Staphylococcus aureus.[1] |
| Various Extracts of Rauvolfia serpentina | Antimicrobial | Cup Plate Method | Water and chloroform extracts were effective against E. coli and P. klebsiella, while petroleum ether and ethanol extracts were active against P. aeruginosa and S. aureus.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of further SAR studies.
1. In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay [3]
-
Objective: To determine the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G2. The inhibition of this reaction by a test compound is quantified.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, glutathione, and hematin.
-
Add the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined period.
-
Quantify the amount of prostaglandin produced, typically using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Cytotoxicity: MTT Assay [7][8][9]
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
-
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3. Antimicrobial Susceptibility: Broth Microdilution Method [10][11][12][13][14]
-
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe after incubation.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Visualizing Structure-Activity Relationship Studies and Potential Mechanisms
The following diagrams illustrate the logical workflow of a typical SAR study and a hypothetical signaling pathway that could be targeted by this compound derivatives based on their known biological activities.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. updatepublishing.com [updatepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iarjset.com [iarjset.com]
- 7. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
Head-to-head comparison of Rauvotetraphylline A and Reserpine.
In the realm of pharmacologically active indole alkaloids, compounds derived from the Rauvolfia genus have long been a source of significant scientific interest. This guide provides a detailed head-to-head comparison of Rauvotetraphylline A, a recently discovered alkaloid, and Reserpine, a well-established therapeutic agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their origins, chemical properties, and known biological activities, supported by available data and detailed experimental methodologies.
General Properties and Chemical Structure
This compound and Reserpine are both indole alkaloids isolated from plants of the Rauvolfia genus. However, they originate from different species and possess distinct chemical structures, which fundamentally dictates their biological activity.
| Feature | This compound | Reserpine |
| Natural Source | Rauvolfia tetraphylla | Rauvolfia serpentina |
| Chemical Class | Indole Alkaloid | Indole Alkaloid (specifically a complex yohimbane-type) |
| Molecular Formula | C₂₀H₂₆N₂O₃ | C₃₃H₄₀N₂O₉ |
| Molecular Weight | 342.44 g/mol | 608.68 g/mol |
| Year of Isolation | 2012 | 1952[1] |
| Known Biological Activity | Cytotoxicity against some cancer cell lines reported, but quantitative data is not publicly available. The broader extracts of R. tetraphylla show antimicrobial, antioxidant, and anti-inflammatory properties. | Antihypertensive, historical antipsychotic, and cytotoxic activities. |
Mechanism of Action
A significant disparity lies in the understanding of the mechanism of action for these two compounds. Reserpine's mechanism is well-elucidated, while that of this compound remains to be investigated.
This compound: The mechanism of action for this compound has not yet been reported in scientific literature.
Reserpine: Reserpine exerts its pharmacological effects by irreversibly blocking the vesicular monoamine transporter (VMAT).[1] VMAT is a protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release. By inhibiting VMAT, Reserpine leads to the depletion of these neurotransmitters in the central and peripheral nervous systems. The unprotected neurotransmitters in the cytoplasm are metabolized by monoamine oxidase (MAO), further reducing their availability.[1] This depletion of catecholamines is the primary mechanism behind its antihypertensive effects.
Caption: Mechanism of action of Reserpine.
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and Reserpine are not available in the current scientific literature. The following is a summary of their known individual activities.
Cytotoxic Activity
While the original publication on this compound mentioned a cytotoxic evaluation, no quantitative data (e.g., IC50 values) were reported. However, related compounds, Rauvotetraphyllines F-H, were found to be inactive against several cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) with IC50 values greater than 40 μM.
Reserpine has demonstrated cytotoxic effects against a variety of cancer cell lines. The table below summarizes some of the reported IC50 values.
| Cell Line | Cancer Type | Reserpine IC50 (µM) |
| A549 | Lung Carcinoma | ~35 µM |
| MCF-7 | Breast Adenocarcinoma | ~61 µg/ml |
| PC3 | Prostate Cancer | Data suggests activity, specific IC50 varies |
| KB-ChR-8-5 | Drug-Resistant Oral Cancer | ~44 µM (for the related alkaloid Yohimbine) |
Note: IC50 values can vary between studies due to different experimental conditions.
Other Pharmacological Activities
This compound: Specific pharmacological activities for the isolated compound are not yet documented. However, crude extracts of Rauvolfia tetraphylla, the plant source of this compound, have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. Further research is needed to determine if this compound contributes to these effects.
Reserpine: The primary pharmacological effects of Reserpine are related to its antihypertensive and historical antipsychotic properties. Its use as an antipsychotic has largely been discontinued due to the availability of agents with better side-effect profiles.
Experimental Protocols
General Experimental Workflow for Alkaloid Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and biological evaluation of a novel alkaloid like this compound.
Caption: General workflow for alkaloid discovery.
MTT Assay for Cytotoxicity Evaluation
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Test compounds (this compound, Reserpine) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
-
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and Reserpine. Reserpine is a well-characterized alkaloid with a defined mechanism of action and a long history of clinical use, as well as demonstrated cytotoxic properties. In contrast, this compound is a recently discovered molecule with a largely unexplored pharmacological profile. While initial reports suggest potential cytotoxic activity, the absence of publicly available quantitative data and mechanistic studies prevents a direct, data-driven comparison with Reserpine at this time.
Future research should focus on elucidating the biological activities and mechanism of action of this compound. Such studies will be crucial in determining its potential as a novel therapeutic agent and for understanding its pharmacological relationship to other well-known Rauvolfia alkaloids like Reserpine. The experimental protocols provided in this guide offer a framework for such future investigations.
References
Validating the Therapeutic Target of Rauvotetraphylline A: A Comparative Guide to CRISPR-Based and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the therapeutic target of Rauvotetraphylline A, a novel indole alkaloid with potential therapeutic applications. While the precise molecular target of this compound is currently under investigation, its observed anticonvulsant properties suggest a potential interaction with neuronal signaling pathways. For the purpose of this illustrative guide, we will hypothesize that this compound exerts its therapeutic effect by modulating a specific subunit of the GABA-A receptor, a key player in inhibitory neurotransmission.
This guide will objectively compare the use of CRISPR-Cas9 technology for target validation against alternative methods, supported by experimental data and detailed protocols.
CRISPR-Cas9 Mediated Target Validation
CRISPR-Cas9 technology offers a precise and permanent way to edit the genome, making it a powerful tool for validating drug targets.[1][2][3] By knocking out the gene encoding the putative target, researchers can assess whether the cellular or organismal response to the drug is abolished, thereby confirming the target's role in the drug's mechanism of action.
Experimental Workflow
The general workflow for CRISPR-Cas9 target validation involves several key steps, from guide RNA design to phenotypic analysis.[4][5]
Caption: CRISPR-Cas9 target validation workflow.
Experimental Protocol: CRISPR-Cas9 Knockout of a GABA-A Receptor Subunit
1. Guide RNA (gRNA) Design and Synthesis:
-
Design two to three unique gRNAs targeting the initial exons of the gene encoding the hypothetical GABA-A receptor subunit using a publicly available design tool.
-
Synthesize the designed gRNAs.
2. Cell Line Selection and Culture:
-
Select a human cell line endogenously expressing the target GABA-A receptor subunit (e.g., a neuronal cell line like SH-SY5Y).
-
Culture the cells in appropriate media and conditions.
3. CRISPR-Cas9 Delivery:
-
Co-transfect the selected cells with plasmids encoding the gRNA and Cas9 nuclease. Alternatively, deliver Cas9 protein and synthetic gRNA as a ribonucleoprotein (RNP) complex for improved efficiency and reduced off-target effects.
4. Selection and Clonal Isolation of Edited Cells:
-
If using a plasmid with a selection marker, apply the appropriate antibiotic to select for transfected cells.
-
Perform single-cell sorting to isolate and expand individual cell clones.
5. Verification of Gene Editing:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the target region.
-
Sequence the PCR products (Sanger or Next-Generation Sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and subsequent gene knockout.[6]
-
Use Western blotting to confirm the absence of the target protein.
6. Phenotypic Analysis:
-
Perform functional assays to assess the impact of the gene knockout on cellular physiology. For a GABA-A receptor subunit, this could include electrophysiology (patch-clamp) to measure GABA-induced currents.
-
Treat both the wild-type and knockout cells with this compound and measure the relevant phenotypic response (e.g., changes in cell viability, signaling pathway activation, or a specific biomarker).
Data Presentation: Expected Outcomes of CRISPR-Based Validation
| Cell Line | Genotype | Target Protein Expression | GABA-Induced Current | Response to this compound |
| Wild-Type | GABRA1+/+ | Present | Normal | Dose-dependent increase in inhibitory current |
| Knockout Clone 1 | GABRA1-/- | Absent | Abolished | No significant change in current |
| Knockout Clone 2 | GABRA1-/- | Absent | Abolished | No significant change in current |
Alternative Target Validation Methods
While CRISPR-Cas9 provides definitive genetic evidence, other techniques can also be employed for target validation, each with its own advantages and limitations.
Comparison of Target Validation Methods
| Method | Principle | Pros | Cons |
| CRISPR-Cas9 | Permanent gene knockout at the DNA level.[1][3] | High specificity, permanent and complete loss of function, applicable in various models.[2] | Potential for off-target effects, can be time-consuming to generate clonal cell lines.[7] |
| RNA interference (RNAi) | Transient knockdown of mRNA using siRNA or shRNA. | Rapid and relatively inexpensive, high-throughput screening is feasible. | Incomplete knockdown, transient effect, potential for off-target effects. |
| TALENs/ZFNs | Engineered nucleases for gene editing.[8][9] | High specificity.[10] | More complex and costly to design and produce compared to CRISPR.[9] |
| Small Molecule Inhibitors/Agonists | Use of known pharmacological agents to modulate the target. | Can provide rapid pharmacological validation. | May lack specificity, potential for off-target effects, requires a known modulator. |
Experimental Protocol: RNAi-Mediated Target Knockdown
1. siRNA Design and Synthesis:
-
Design and synthesize at least two independent siRNAs targeting the mRNA of the hypothetical GABA-A receptor subunit.
2. Transfection:
-
Transfect the selected neuronal cell line with the siRNAs using a suitable lipid-based transfection reagent. Include a non-targeting siRNA as a negative control.
3. Assessment of Knockdown Efficiency:
-
Harvest cells 48-72 hours post-transfection.
-
Perform qRT-PCR to quantify the reduction in target mRNA levels.
-
Perform Western blotting to confirm the reduction in target protein levels.
4. Phenotypic Analysis:
-
Treat the siRNA-transfected cells with this compound and measure the phenotypic response as described for the CRISPR-Cas9 workflow.
Data Presentation: Expected Outcomes of RNAi-Based Validation
| Treatment | Target mRNA Level (% of Control) | Target Protein Level (% of Control) | Response to this compound |
| Non-targeting siRNA | 100% | 100% | Dose-dependent increase in inhibitory current |
| siRNA #1 | ~20% | ~25% | Significantly attenuated response |
| siRNA #2 | ~25% | ~30% | Significantly attenuated response |
Signaling Pathway Visualization
Understanding the signaling pathway in which the therapeutic target operates is crucial for interpreting experimental results.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
Validating the therapeutic target of a novel compound like this compound is a critical step in the drug development process. CRISPR-Cas9 technology provides a robust and precise method for genetic validation, offering a high degree of confidence in the target's role. While alternative methods like RNAi can provide valuable initial data, the permanent nature of CRISPR-mediated gene editing makes it the gold standard for definitive target validation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute rigorous target validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. [PDF] A Review: Use of Rauwolfia Serpentina for Antihypertensive Activity | Semantic Scholar [semanticscholar.org]
- 4. Rauwolfia in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing the power of natural alkaloids: the emergent role in epilepsy therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Human Targets of Bioactive Alkaloid-Type Compounds from Tabernaemontana cymose Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The Anticonvulsant Effect of a Novel Indole-Related Compound in the Kainate-Induced Status Epilepticus in Mice: The Role of the Antioxidant and Anti-inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Rauvotetraphylline A
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. Rauvotetraphylline A, a complex indole alkaloid isolated from Rauvolfia tetraphylla, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach based on the known hazards of related Rauwolfia alkaloids and general principles of hazardous waste management is essential.
Rauwolfia alkaloids, as a class, are known to be biologically active and may present toxicological risks.[1] Studies have indicated that long-term exposure to certain Rauwolfia alkaloids in animal models was associated with an increased incidence of tumors.[2] Furthermore, these compounds can cause adverse effects, including mental depression.[3] Therefore, all waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to establish a designated work area and ensure all necessary personal protective equipment (PPE) is readily available.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure. |
| Respiratory | Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols. For solid forms, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to comply with general hazardous waste regulations as outlined by the Environmental Protection Agency (EPA).[4][5]
1. Waste Segregation and Containerization:
-
Waste Classification: All materials contaminated with this compound must be classified as hazardous chemical waste.
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the waste (e.g., high-density polyethylene).
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Note the date when waste is first added to the container.
2. Collection of Waste:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated container using a dedicated spatula or scoop. Avoid generating dust.
-
Liquid Waste: Solutions containing this compound should be collected in the designated liquid hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with this compound must be placed in the solid hazardous waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.
3. Storage in a Satellite Accumulation Area (SAA):
-
The sealed hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
The SAA must be a well-ventilated, secondary containment area away from incompatible materials.
-
Keep the waste container securely closed at all times, except when adding waste.
4. Disposal Coordination:
-
Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place the contaminated absorbent in the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
Chemical Deactivation Considerations
While direct disposal through a certified hazardous waste vendor is the primary recommendation, chemical deactivation can be an additional step to mitigate the hazard. For indole alkaloids, oxidation methods can be effective in degrading the molecule. However, these procedures should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures. One possible method involves treatment with a strong oxidizing agent, such as potassium permanganate in an acidic solution, followed by neutralization. The feasibility and safety of such a procedure for this compound would require further investigation and validation.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Figure 1. Disposal Workflow for this compound
Understanding the Biological Hazard
The importance of proper disposal is underscored by the biological activity of Rauwolfia alkaloids. These compounds are known to interact with the nervous system. A simplified representation of their general mechanism of action highlights their potential to interfere with physiological processes.
Figure 2. General Mechanism of Rauwolfia Alkaloids
By adhering to these stringent disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the preservation of the environment.
References
- 1. Rauwolfia in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Rauwolfia alkaloid Advanced Patient Information - Drugs.com [drugs.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling Rauvotetraphylline A
Disclaimer: No specific Safety Data Sheet (SDS) for Rauvotetraphylline A is readily available. The following guidance is based on safety information for structurally related indole alkaloids and general safe handling practices for Rauvolfia alkaloids. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to establish safe laboratory practices and ensure proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE and safety protocols based on data for related indole alkaloids.[1][2][3]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles or glasses with side shields.[4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically compatible gloves (e.g., nitrile).[4] | Prevents skin contact, as indole alkaloids can be toxic upon dermal absorption.[1] |
| Skin and Body Protection | Laboratory coat.[4] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] | Avoids inhalation of dust or aerosols.[1][4] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][3][4] | Prevents accidental ingestion. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential from receipt to disposal to maintain a safe and controlled environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the compound name, concentration, and any hazard warnings.
-
Log the receipt of the compound in the laboratory inventory.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly sealed to prevent contamination and exposure.
-
Ensure the storage location is secure and accessible only to authorized personnel.
3. Preparation and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[1]
-
For solutions, ensure the glove material is resistant to the solvent being used.[4]
-
Clean all equipment and work surfaces with a suitable solvent or detergent after use.[4]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) should be treated as hazardous chemical waste.
-
Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the name of the compound and the appropriate hazard symbols.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
